molecular formula C9H19Br B12390600 1-Bromononane-d4

1-Bromononane-d4

Cat. No.: B12390600
M. Wt: 211.18 g/mol
InChI Key: AYMUQTNXKPEMLM-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromononane-d4 is a deuterium-labeled analog of 1-Bromononane, a nine-carbon alkyl halide chain that serves as a versatile building block in organic synthesis and a valuable tool in scientific research. This compound features four deuterium atoms, making it highly useful as an internal standard in mass spectrometry-based analytical methods and for tracing reaction mechanisms in kinetic and metabolic studies. The non-deuterated compound, 1-Bromononane (CAS 693-58-3), has a molecular formula of C9H19Br and a molecular weight of 207.151 g/mol . Its physical properties include a density of approximately 1.1 g/cm³ and a boiling point of 221.6±3.0 °C at 760 mmHg . The melting point is -29°C, and it has a flash point of 90.0±0.0 °C, indicating the need for careful handling away from ignition sources . It is immiscible with water and exhibits stability under standard conditions, though it is incompatible with strong oxidizing agents and strong bases . As a mid-chain alkyl bromide, its primary research value lies in its application in coupling reactions, such as nucleophilic substitutions and Grignard reactions, to form longer or more complex carbon chains. In material science, it can be used to introduce hydrophobic alkyl groups into molecules. Researchers value this compound for its ability to provide unambiguous data interpretation in spectroscopic analysis due to its distinct isotopic signature. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. The non-deuterated compound is classified with the signal word "Warning" and carries the hazard statement H400, indicating it is harmful to aquatic life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Br

Molecular Weight

211.18 g/mol

IUPAC Name

1-bromo-6,6,7,7-tetradeuteriononane

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i3D2,4D2

InChI Key

AYMUQTNXKPEMLM-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CCCCCBr

Canonical SMILES

CCCCCCCCCBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Characteristics of 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Bromononane-d4. The information is intended to support research and development activities by providing key data points and methodologies for the handling and characterization of this deuterated compound.

Core Physical and Chemical Properties

This compound, specifically 1-Bromononane-1,1,2,2-d4, is a deuterated analog of 1-bromononane. The incorporation of deuterium isotopes results in a higher molecular weight compared to its non-deuterated counterpart, which can be useful in various analytical and metabolic studies.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula CH₃(CH₂)₆CD₂CD₂Br
Molecular Weight 211.18 g/mol [1][2]
Appearance Clear, colorless to golden liquid
Density 1.11 g/mL at 25 °C
Boiling Point 201 °C (literature)
Melting Point -29 °C
Flash Point 90.0 °C (194.0 °F)
Refractive Index 1.4530 to 1.4550 at 20°C
Isotopic Purity 98 atom % D
Solubility Immiscible in water. Soluble in chloroform and hexanes.

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for verifying substance identity and purity. Below is a standard protocol for boiling point determination, a critical characteristic for volatile liquids.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Materials:

  • Sample of this compound

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating apparatus (Bunsen burner or hot plate)

  • Safety glasses

Procedure:

  • Sample Preparation: Add a few milliliters of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow.

G A Molecular Structure (CH3(CH2)6CD2CD2Br) B Molecular Weight (211.18 g/mol) A->B C Intermolecular Forces (Van der Waals) A->C F Refractive Index (1.453-1.455) A->F determines E Density (1.11 g/mL) B->E influences D Boiling Point (201 °C) C->D determines C->E influences G Solubility C->G determines

Caption: Logical relationships of this compound properties.

G start Start prep Prepare Sample and Capillary Tube start->prep assemble Assemble Thiele Tube Apparatus prep->assemble heat Gently Heat the Apparatus assemble->heat observe Observe for Continuous Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool record Record Temperature when Liquid Enters Capillary cool->record end End: Boiling Point Determined record->end

Caption: Workflow for Micro-Boiling Point Determination.

References

An In-depth Technical Guide to Deuterated 1-Bromononane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of deuterated 1-bromononane, with a focus on 1-bromononane-d4. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications. While various deuterated forms of 1-bromononane exist, this guide will address this compound and use the more extensively documented perdeuterated 1-bromononane-d19 as a proxy for in-depth experimental protocols and applications where specific data for the d4 variant is limited.

Deuterated compounds, such as this compound, are valuable tools in scientific research. The substitution of hydrogen with its stable, heavy isotope, deuterium, imparts unique properties that are leveraged in a variety of applications, from reaction mechanism studies to improving the metabolic profile of pharmaceuticals.[1][2]

Physicochemical Data of this compound

The properties of 1-bromononane are altered by the introduction of deuterium atoms. The primary change is an increase in molecular weight. Other physical properties such as boiling point and density are expected to be slightly higher than the non-deuterated analog, though extensive experimental data for the d4 variant is not always available.[3]

Property1-Bromononane-1,1,2,2-d41-Bromononane-6,6,7,7-d4Non-Deuterated 1-Bromononane
CAS Number 284474-44-8[4]1219805-44-3[5]693-58-3
Molecular Formula C₉H₁₅D₄BrC₉H₁₅D₄BrC₉H₁₉Br
Molecular Weight 211.18 g/mol 211.18 g/mol 207.15 g/mol
Boiling Point 201 °C (lit.)Not specified201 °C / 1013 hPa
Density 1.11 g/mL at 25 °CNot specified1.09 g/cm³ at 20 °C
Isotopic Purity 98 atom % DNot specifiedN/A
Spectroscopic Properties

The substitution of hydrogen with deuterium leads to predictable and significant changes in the spectroscopic signatures of the molecule, which are instrumental in confirming deuteration.

SpectroscopyEffect of Deuteration
¹H NMR In a fully deuterated sample like 1-bromononane-d19, proton signals would be absent. For this compound, the signals for the protons on the deuterated carbons would be absent. Residual signals can indicate incomplete deuteration.
¹³C NMR The carbon skeleton remains, but signals for deuterated carbons will appear as triplets due to coupling with deuterium (spin I=1).
²H NMR A deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule.
Infrared (IR) The C-H stretching vibrations (around 2850-2960 cm⁻¹) are replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak will be shifted to a higher mass-to-charge ratio corresponding to the number of deuterium atoms. For this compound, the mass shift is M+4.

Experimental Protocols and Applications

Deuterated 1-bromononane is not typically involved in signaling pathways but is a critical tool in other areas of research and development. Its primary applications include its use as an internal standard for quantitative analysis, a tracer in mechanistic studies, and as a building block in the synthesis of complex deuterated molecules.

Synthesis of Deuterated 1-Bromononane

A common method for synthesizing deuterated 1-bromononane involves the bromination of a corresponding deuterated alcohol.

Protocol for the Synthesis of 1-Bromononane-d19 (as a representative example):

  • Materials: 1-Nonanol-d19, triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), and anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 1-Nonanol-d19 (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of carbon tetrabromide (1.2 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-Bromononane-d19.

G Synthesis of Deuterated 1-Bromononane cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Deuterated 1-Nonanol reaction Appel Reaction start1->reaction start2 Brominating Agent (e.g., PPh3/CBr4) start2->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Deuterated 1-Bromononane purification->product

Caption: Synthetic pathway for deuterated 1-bromononane.

Application as an Internal Standard in GC-MS Analysis

Isotopically labeled compounds are ideal internal standards in mass spectrometry because they have similar chemical and physical properties to their unlabeled counterparts but are distinguishable by their mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis.

Protocol for using this compound as an internal standard:

  • Objective: To quantify a non-polar analyte in a sample matrix.

  • Procedure:

    • Preparation of Internal Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the this compound internal standard.

    • Sample Preparation: Add a fixed amount of the this compound internal standard solution to a known volume or weight of the sample. Perform the necessary extraction to isolate the analyte.

    • GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound.

    • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the sample using this curve.

G Workflow for Quantification using a Deuterated Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample add_is Add Internal Standard to Sample prep_sample->add_is prep_is This compound (Internal Standard) prep_is->add_is extraction Extraction add_is->extraction gcms GC-MS Analysis extraction->gcms peak_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) gcms->peak_ratio calibration Calibration Curve peak_ratio->calibration quantification Quantify Analyte calibration->quantification G Evaluation of a Deuterated Drug Candidate cluster_synthesis Synthesis cluster_testing Preclinical Testing cluster_analysis Analysis & Comparison cluster_outcome Outcome synth_h Synthesize Non-Deuterated Drug (H-Drug) invitro In Vitro Metabolic Stability Assay synth_h->invitro invivo In Vivo Pharmacokinetic Study synth_h->invivo synth_d Synthesize Deuterated Drug (D-Drug) synth_d->invitro synth_d->invivo compare_met Compare Metabolic Profiles invitro->compare_met compare_pk Compare Pharmacokinetic Parameters (t½, AUC) invivo->compare_pk outcome Improved Therapeutic Profile? compare_pk->outcome compare_met->outcome

References

synthesis and isotopic purity of 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the .

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical and chemical research. The strategic replacement of hydrogen with its heavy isotope, deuterium, can alter the metabolic profile of a drug, a concept known as the "deuterium switch".[1] This modification can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect that can slow down metabolism at specific sites.[1] 1-Bromononane, a nine-carbon alkyl halide, is a versatile building block in organic synthesis.[1] Its deuterated analogues, such as 1-Bromononane-d4, are of significant interest for use as internal standards in mass spectrometry-based quantitative analyses, tracers in metabolic studies, and in the development of deuterated drugs to enhance pharmacokinetic profiles.[2][3]

The utility of a deuterated compound is fundamentally linked to its isotopic purity, which defines the percentage of molecules in which the specified hydrogen atoms have been replaced by deuterium. Incomplete deuteration can lead to inaccuracies in quantification and misinterpretation of experimental results. This guide provides a comprehensive overview of a plausible synthetic pathway for 1-Bromononane-1,1,2,2-d4, detailed experimental protocols, and methods for assessing its isotopic purity.

Synthesis of 1-Bromononane-1,1,2,2-d4

A plausible and efficient method for the synthesis of 1-Bromononane-1,1,2,2-d4 involves a two-step process: the reduction of a suitable precursor to introduce the deuterium atoms, followed by the bromination of the resulting deuterated alcohol.

Synthetic Pathway

The synthesis commences with the reduction of ethyl 2-nonynoate using a deuterium source, followed by the bromination of the resulting deuterated alcohol.

cluster_0 Step 1: Deuteration cluster_1 Step 2: Bromination Ethyl_2_nonynoate Ethyl 2-nonynoate Reduction Reduction (LiAlD4, THF) Ethyl_2_nonynoate->Reduction Nonan_1_ol_d4 Nonan-1-ol-1,1,2,2-d4 Reduction->Nonan_1_ol_d4 Nonan_1_ol_d4_2 Nonan-1-ol-1,1,2,2-d4 Bromination Bromination (PBr3, Diethyl Ether) Nonan_1_ol_d4_2->Bromination 1_Bromononane_d4 1-Bromononane-1,1,2,2-d4 Bromination->1_Bromononane_d4

Caption: Synthetic workflow for 1-Bromononane-1,1,2,2-d4.

Experimental Protocols

Protocol 1: Synthesis of Nonan-1-ol-1,1,2,2-d4

  • Materials: Ethyl 2-nonynoate, Lithium aluminum deuteride (LiAlD₄), Anhydrous tetrahydrofuran (THF), Deuterium oxide (D₂O), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium aluminum deuteride (LiAlD₄) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 2-nonynoate in anhydrous THF to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of D₂O.

    • Add 1 M HCl to dissolve the resulting salts.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Nonan-1-ol-1,1,2,2-d4.

    • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Bromononane-1,1,2,2-d4

  • Materials: Nonan-1-ol-1,1,2,2-d4, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether, Ice-cold water, Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Nonan-1-ol-1,1,2,2-d4 in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then gently reflux for 2-3 hours.

    • Cool the reaction mixture and slowly pour it into ice-cold water to quench the reaction.

    • Separate the organic layer and wash it sequentially with cold water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromononane-1,1,2,2-d4.

    • Purify the product by vacuum distillation.

Isotopic Purity Assessment

The primary techniques for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

Sample This compound Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Analysis Sample->NMR Purity_Data Isotopic Purity and Distribution Data GC_MS->Purity_Data NMR->Purity_Data

References

An In-depth Technical Guide to the Solubility of 1-Bromononane-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromononane-d4. Given the limited direct quantitative solubility data for this specific deuterated compound, this guide synthesizes information from its non-deuterated analogue, 1-bromononane, and the general principles of alkane solubility to offer a robust predictive assessment. The fundamental principle of "like dissolves like" governs the solubility of this compound, with its long non-polar alkyl chain dictating its behavior in various organic solvents.[1] It is important to note that isotopic labeling with deuterium does not significantly alter the physicochemical properties that determine solubility, such as polarity and intermolecular forces.[2]

Data Presentation: Solubility of 1-Bromononane

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on data available for 1-bromononane.

Solvent ClassificationSolvent ExampleExpected SolubilityRationale
Non-polar Solvents HexanesSoluble/MiscibleThe non-polar nature of hexanes is highly compatible with the long non-polar alkyl chain of 1-bromononane.[3][4][5]
TolueneSoluble/MiscibleThe aromatic, non-polar character of toluene allows for favorable van der Waals interactions.
Polar Aprotic Solvents ChloroformSoluble/Miscible1-Bromononane is known to be soluble in chloroform.
Dichloromethane (DCM)Soluble/MiscibleSimilar to chloroform, DCM is a good solvent for many organic compounds.
Tetrahydrofuran (THF)Likely SolubleTHF has both polar and non-polar characteristics, making it a versatile solvent.
Ethyl AcetateLikely SolubleThe ester group provides some polarity, but the overall molecule can solvate non-polar compounds.
Polar Protic Solvents EthanolSparingly Soluble to InsolubleThe dominant non-polar alkyl chain limits solubility in highly polar, hydrogen-bonding solvents like ethanol.
MethanolSparingly Soluble to InsolubleSimilar to ethanol, the high polarity and hydrogen bonding of methanol make it a poor solvent for long-chain alkanes.
WaterImmiscible1-Bromononane is immiscible in water due to the inability of the non-polar molecule to overcome the strong hydrogen bonds between water molecules.

Experimental Protocols: Determination of Liquid-Liquid Solubility

This section details a general experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid compound like this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, chloroform, ethanol)

  • Small, dry test tubes with stoppers or caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Light source for observation

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label each test tube with the name of the solvent to be tested.

  • Solvent Addition: Into a labeled test tube, add a specific volume of the organic solvent (e.g., 1 mL).

  • Solute Addition: To the solvent, add a small, measured volume of this compound (e.g., 0.1 mL).

  • Mixing: Stopper the test tube and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the test tube to stand for a few minutes and observe the mixture against a light source.

    • Miscible: The mixture will appear as a single, clear, homogeneous phase.

    • Immiscible: The mixture will be cloudy or will separate into two distinct layers.

  • Semi-Quantitative Assessment (Optional): For immiscible or sparingly soluble results, the volume of the undissolved this compound layer can be estimated to provide a rough measure of solubility. For miscible results, further additions of the solute can be made until saturation is reached (if applicable) to determine the approximate solubility limit.

Mandatory Visualization: Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental goals.

Solvent_Selection_Workflow start Define Experimental Requirement reaction Reaction Solvent start->reaction purification Purification/Chromatography start->purification analysis Analytical Standard Preparation (e.g., NMR) start->analysis solubility_screen Perform Solubility Screen (Non-polar, Polar Aprotic, Polar Protic) reaction->solubility_screen purification->solubility_screen analysis->solubility_screen nonpolar Miscible in Non-polar (e.g., Hexane)? solubility_screen->nonpolar polar_aprotic Miscible in Polar Aprotic (e.g., Chloroform)? nonpolar->polar_aprotic No select_nonpolar Select Non-polar Solvent nonpolar->select_nonpolar Yes select_polar_aprotic Select Polar Aprotic Solvent polar_aprotic->select_polar_aprotic Yes re_evaluate Re-evaluate Solvent Choice or Mixture polar_aprotic->re_evaluate No

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

safety data sheet (SDS) for 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data Sheet for 1-Bromononane-d4

This technical guide provides essential safety information, physical and chemical properties, and handling procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This section details the fundamental identifiers and physical and chemical properties for both this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers

IdentifierThis compound1-Bromononane
Synonyms n-Nonyl bromide-1,1,2,2-d4[1]n-Nonyl bromide, Nonyl bromide[2]
CAS Number 284474-44-8[3]693-58-3[4]
Molecular Formula CH₃(CH₂)₆CD₂CD₂BrC₉H₁₉Br
Molecular Weight 211.18 g/mol 207.15 g/mol

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Colorless liquid
Boiling Point 201 °C (lit.)
Density 1.11 g/mL at 25 °C
Flash Point 90.0 °C / 194.0 °F
Melting Point -29 °C
Water Solubility Immiscible
Vapor Pressure 0.158 mmHg at 25°C

Hazard Identification and Toxicology

1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life. The GHS classification indicates it is a warning-level hazard for its acute toxicity to the aquatic environment.

Table 3: GHS Classification for 1-Bromononane

Hazard ClassHazard Statement
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic life

Toxicological Information Summary:

Detailed toxicological studies for this compound are not available. The following information is for 1-Bromononane and should be considered relevant for its deuterated analogue.

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract. Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.

  • Mutagenic and Carcinogenic Effects: There is no information available to suggest that 1-Bromononane has mutagenic or carcinogenic effects.

Experimental Protocols and Safe Handling

While specific experimental protocols are not detailed in the available safety data sheets, the handling and storage procedures outlined below are critical for laboratory safety.

Handling Procedures:

  • Always use this chemical within a chemical fume hood to ensure adequate ventilation.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.

  • Avoid all direct contact with the skin and eyes and prevent the inhalation of vapors.

  • Practice good industrial hygiene, including washing hands thoroughly after handling.

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent exposure to air and moisture.

  • Store separately from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

The following workflows outline the necessary steps to take in the event of an accidental spill or personal exposure.

Spill_Response_Workflow Workflow for Accidental Spill Response cluster_initial Initial Actions cluster_cleanup Containment and Cleanup cluster_disposal Disposal spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect into a Suitable, Closed Container contain->collect dispose Dispose of as Hazardous Waste collect->dispose

Caption: General workflow for responding to an accidental spill.

First_Aid_Workflow First-Aid Procedures for Exposure cluster_exposure Route of Exposure cluster_action Immediate First Aid cluster_medical Follow-Up exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Remove to Fresh Air inhalation->move_fresh_air wash_skin Wash Skin with Plenty of Water (15 min) skin->wash_skin rinse_eyes Rinse Eyes with Plenty of Water (15 min) eye->rinse_eyes rinse_mouth Rinse Mouth and Drink Water ingestion->rinse_mouth medical_attention Seek Medical Attention if Symptoms Persist move_fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical_attention

Caption: Decision logic for first-aid based on exposure route.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective gear.

  • Accidental Release: For spills, ensure adequate ventilation and eliminate all sources of ignition. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. Prevent the material from entering drains or waterways due to its high toxicity to aquatic life.

References

A Technical Guide to the Storage and Handling of 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended practices for the safe storage and handling of 1-Bromononane-d4. Adherence to these guidelines is crucial to maintain the chemical integrity of the compound and to ensure the safety of laboratory personnel. The information presented is a synthesis of available safety data sheets and chemical properties for deuterated and non-deuterated 1-Bromononane.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₁₅D₄BrChemBK[1]
Molar Mass 211.18 g/mol ChemBK[1]
Boiling Point 201 °C (lit.)ChemBK[1]
Density 1.11 g/mL at 25 °C (lit.)ChemBK[1]
Flash Point 90 °C / 194 °FFisher Scientific[2]
Appearance Colorless liquidGuidechem
Solubility Insoluble in waterGuidechem

Table 2: Storage and Handling Recommendations

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place.To prevent thermal decomposition.
Storage Area Well-ventilated area away from incompatible substances.To avoid hazardous reactions and ensure proper ventilation.
Container Tightly closed original supplier container.To prevent contamination and leakage.
Incompatible Substances Strong bases, strong oxidizing agents.To prevent vigorous or explosive reactions.
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen bromide.Formed upon combustion or thermal decomposition.

Experimental Protocols: Safe Handling Procedures

The following protocols are designed to minimize risk during the handling of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection : Wear appropriate protective gloves to prevent skin exposure.

  • Body Protection : Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

General Handling Procedures
  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container.

  • Avoid ingestion and inhalation.

Accidental Release Measures
  • Immediately absorb any spills with an inert material, such as dry sand or earth.

  • Place the absorbed material into a chemical waste container.

  • Remove all sources of ignition and use spark-proof tools.

  • Ensure adequate ventilation in the affected area.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated containers should be treated as hazardous waste.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start: Receipt of This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe storage_check 2. Verify Storage Conditions (Cool, Dry, Ventilated) ppe->storage_check handling 3. Handle in a Chemical Fume Hood storage_check->handling incompatibles 4. Keep Away From Incompatible Substances (Strong Bases/Oxidizing Agents) handling->incompatibles ignition_sources 5. Avoid Ignition Sources (Heat, Sparks, Flames) incompatibles->ignition_sources procedure 6. Perform Experimental Procedure ignition_sources->procedure cleanup 7. Clean Work Area & Decontaminate procedure->cleanup waste_disposal 8. Dispose of Waste (Follow Regulations) cleanup->waste_disposal storage 9. Store in Tightly Sealed Container in Designated Area waste_disposal->storage end End storage->end

Caption: Workflow for the safe handling and storage of this compound.

References

The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry, the element bromine presents a uniquely identifiable signature. Its distinct isotopic pattern serves as a powerful diagnostic tool for the structural elucidation and quantification of brominated compounds, a class of molecules with significant roles in pharmaceuticals, flame retardants, and various other industrial applications. This technical guide provides an in-depth exploration of the natural isotopic abundance of bromine, its manifestation in mass spectrometry, and the experimental protocols for its analysis.

The Foundation: Bromine's Natural Isotopes

Naturally occurring bromine is composed of two stable isotopes: bromine-79 (⁷⁹Br) and bromine-81 (⁸¹Br). These isotopes are present in nearly equal proportions, a characteristic that is fundamental to its distinctive appearance in a mass spectrum. While often approximated as a 1:1 ratio for simplicity, more precise measurements have refined these values.

Quantitative Isotopic Abundance of Bromine

For analytical accuracy, it is crucial to consider the precise natural abundances of bromine isotopes. The following table summarizes these values.

IsotopeAtomic Mass (amu)Natural Abundance (%)
⁷⁹Br78.918350.69
⁸¹Br80.916349.31

Note: The exact atomic masses and abundances may vary slightly depending on the source of the data.

The near 1:1 ratio of ⁷⁹Br to ⁸¹Br results in a characteristic isotopic cluster for any ion containing a bromine atom. This cluster consists of two peaks separated by two mass-to-charge units (m/z), with the peak at the higher m/z value being referred to as the M+2 peak. The relative intensity of these peaks is approximately equal, providing a clear and unmistakable indicator of the presence of bromine.

The Mass Spectrometric Fingerprint of Bromine

The presence of one or more bromine atoms in a molecule imparts a highly characteristic pattern to its mass spectrum. This "fingerprint" is invaluable for identifying brominated compounds and determining the number of bromine atoms present.

Isotopic Patterns of Brominated Compounds

The table below outlines the theoretical isotopic patterns for molecules containing one, two, or three bromine atoms. These patterns arise from the statistical combination of the ⁷⁹Br and ⁸¹Br isotopes.

Number of Bromine AtomsIsotopic PeaksRelative Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1

This predictable pattern allows for the rapid screening and identification of brominated species in complex mixtures.

Experimental Protocols for the Analysis of Brominated Compounds

The analysis of brominated compounds by mass spectrometry typically involves a chromatographic separation technique coupled to the mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common approaches.

Protocol 1: GC-MS Analysis of a Volatile Brominated Compound

This protocol provides a general framework for the analysis of a volatile brominated organic compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, hexane).

  • If necessary, perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range.

  • For complex matrices, a prior extraction step such as liquid-liquid extraction or solid-phase extraction may be required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan from m/z 50 to 500 to observe the full isotopic pattern.

3. Data Analysis:

  • Identify the molecular ion cluster.

  • Confirm the presence of bromine by observing the characteristic M and M+2 peaks with a ~1:1 intensity ratio for a single bromine atom.

  • Analyze the fragmentation pattern to further elucidate the structure of the compound.

Protocol 2: LC-MS/MS Analysis of a Non-Volatile Brominated Drug Molecule

This protocol is suitable for the analysis of less volatile or thermally labile brominated compounds, such as many pharmaceutical ingredients.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration standards.

  • For biological samples (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: Linear gradient to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 4500 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Ion Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V (positive mode).

  • Acquisition Mode:

    • Full scan (e.g., Q1 scan) to identify the molecular ion and its isotopic pattern.

    • Product ion scan to determine fragmentation patterns.

    • Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring transitions from the ⁷⁹Br and ⁸¹Br isotopic parents to a common product ion.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the ⁷⁹Br and ⁸¹Br isotopologues.

  • Verify the co-elution and the ~1:1 peak area ratio of the two isotopologues.

  • For quantitative analysis, construct a calibration curve using the sum of the peak areas of the two isotopic transitions.

Visualizing the Principles and Workflows

Diagrams are essential for conceptualizing the processes involved in the mass spectrometric analysis of brominated compounds.

Mass_Spectrometry_Principle Principle of Bromine Isotope Detection in Mass Spectrometry cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector Molecule Brominated Molecule (e.g., R-Br) Ionization Ionization (e.g., EI, ESI) Molecule->Ionization Isotopes Mixture of Ions [R-⁷⁹Br]⁺ and [R-⁸¹Br]⁺ Ionization->Isotopes Ion Beam Separation Separation by m/z Isotopes->Separation Detection Ion Detection Separation->Detection Separated Ions Spectrum Mass Spectrum (M and M+2 peaks) Detection->Spectrum Analysis_Workflow Workflow for Identifying a Brominated Compound Start Sample containing an unknown compound Preparation Sample Preparation (Extraction, Dilution) Start->Preparation Analysis LC-MS or GC-MS Analysis Preparation->Analysis Acquisition Data Acquisition (Full Scan Mode) Analysis->Acquisition Data_Processing Data Processing and Spectrum Examination Acquisition->Data_Processing Decision Observe M and M+2 peaks with ~1:1 intensity? Data_Processing->Decision Confirmation Confirmation of Bromine Presence and Number of Br Atoms Decision->Confirmation  Yes Conclusion Compound is likely not brominated Decision->Conclusion No Further_Analysis Further Structural Elucidation (Fragmentation Analysis) Confirmation->Further_Analysis End Structure Identified Further_Analysis->End

The Gold Standard: A Deep Dive into Deuterated Internal Standards for High-Fidelity Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, achieving the highest degree of accuracy and precision in quantitative analysis is not just a goal, but a necessity. This in-depth technical guide explores the core principles, practical applications, and critical considerations of using deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis. From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for researchers in drug development and various scientific disciplines.

Core Principles: The Power of Isotopic Substitution

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle yet powerful modification allows a mass spectrometer to differentiate between the analyte and the internal standard due to the mass difference. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process, from sample preparation to detection. This co-behavior is the cornerstone of their effectiveness, as they can accurately account for variations that can compromise analytical results.

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis. Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte. By adding a known amount of a deuterated internal standard to each sample at the beginning of the workflow, the final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error.[1]

Advantages in Analytical Chemistry

The use of deuterated internal standards offers several key advantages that contribute to the generation of high-quality, defensible data:

  • Mitigation of Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are lost proportionally.[1]

  • Improved Accuracy and Precision: By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative methods, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.[3]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards, including deuterated ones, is widely recognized and often recommended by regulatory agencies for bioanalytical method validation.[3]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other approaches, such as using a structural analog as an internal standard, is evident in the improved performance of analytical methods.

Performance ParameterDeuterated Internal Standard (Everolimus-d4)Analog Internal Standard (32-desmethoxyrapamycin)Reference
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%)4.3% - 7.2%4.3% - 7.2%
Comparison with Independent LC-MS/MS Method (Slope)0.950.83
Correlation Coefficient (r)> 0.98> 0.98
A comparative study on the quantification of Everolimus demonstrated that while both internal standards showed acceptable performance, the deuterated internal standard had a slope closer to unity, indicating more accurate quantification.
AnalyteDeuterated Internal StandardImpact on Accuracy without ISImpact on Accuracy with Deuterated ISReference
Imidacloprid in Cannabis MatricesImidacloprid-D4Accuracy values differ by more than 60%Accuracy percent falls within 25%
The use of a deuterated internal standard for the analysis of pesticides in complex cannabis matrices significantly improved the accuracy of the results.

The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the deuterium isotope effect. In reversed-phase liquid chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.

AnalyteDeuterated AnalogChromatographic SystemRetention Time Shift (Analyte vs. IS)Reference
Dimethyl-labeled E. coli tryptic digestsHeavy-labeled (deuterated) peptidesReversed-Phase Liquid Chromatography (RPLC)2.9 s (median)
Dimethyl-labeled E. coli tryptic digestsHeavy-labeled (deuterated) peptidesCapillary Zone Electrophoresis (CZE)0.12 s (median)
Metformin (PFP derivative)d6-metformin (PFP derivative)Gas Chromatography (GC-NICI-MS)0.03 min
This table summarizes the observed retention time shifts for different deuterated compounds in various chromatographic systems.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis.

Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood samples.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of EDTA whole blood, add 100 µL of an internal standard working solution containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol.

  • Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate the target immunosuppressants.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the analytes and their deuterated internal standards.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Synthesis of [3-²H]cis-coisohumulone

This protocol outlines the synthesis of a deuterated internal standard for the analysis of beer components.

1. Isolation of Cohumulone:

  • Cohumulone is first separated from a mixture of α-acids using C18 reverse-phase chromatography.

2. Isomerization and Deuteration:

  • The isomerization of cohumulone is carried out via an acyloin rearrangement in the presence of sodium deuteroxide (NaOD) in a deuterated solvent, with magnesium sulfate (MgSO₄) as a catalyst. This reaction introduces a deuterium atom at the 3-position.

3. Purification:

  • The resulting cis- and trans-isomers of the deuterated coisohumulone are separated through crystallization with β-cyclodextrin.

4. Characterization:

  • The structure and isotopic purity of the synthesized deuterated internal standard are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction / Precipitation Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

TDM_workflow PatientSample Patient Blood Sample Collection IS_Addition Addition of Deuterated Internal Standards PatientSample->IS_Addition SampleProcessing Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation of Analytes and IS SampleProcessing->LC_Separation IS_Addition->SampleProcessing MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Clinical_Decision Dosage Adjustment/ Clinical Decision Data_Analysis->Clinical_Decision

Caption: A streamlined workflow for Therapeutic Drug Monitoring (TDM) using LC-MS/MS with deuterated internal standards.

tramadol_metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 CYP2D6 M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4/CYP2B6 M5 N,O-didesmethyltramadol (M5) M1->M5 CYP3A4/CYP2B6 Conjugates Glucuronide and Sulfate Conjugates M1->Conjugates M2->M5 CYP2D6 M2->Conjugates M5->Conjugates

Caption: A simplified metabolic pathway of Tramadol, illustrating the formation of its major metabolites.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromononane-d4 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Bromononane-d4 as an internal standard (IS) in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. The use of a deuterated internal standard is a robust method for improving the accuracy and precision of analytical results by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3]

Introduction to Deuterated Internal Standards

In quantitative analysis, an internal standard is a compound with similar chemical and physical properties to the analyte, added in a constant amount to all samples, calibration standards, and blanks.[1][2] By using the ratio of the analyte signal to the internal standard signal, variations that occur during the analytical process can be compensated for.

Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based methods like GC-MS. Their chemical behavior is nearly identical to their non-deuterated counterparts, ensuring they co-elute and experience similar ionization and fragmentation. However, their difference in mass allows for their distinct detection by the mass spectrometer, preventing interference with the analyte signal.

Properties of this compound

PropertyValue
Linear Formula CH₃(CH₂)₆CD₂CD₂Br
Molecular Weight 211.18 g/mol
Mass Shift (vs. unlabeled) M+4
Boiling Point 201 °C (lit.)
Density 1.11 g/mL at 25 °C
Isotopic Purity >98 atom % D

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific matrices and analytical instrumentation.

Preparation of Stock and Working Solutions

Proper preparation of standards is critical for accurate quantification.

SolutionPreparation Steps
Analyte Stock Solution (e.g., 1-Bromononane) Accurately weigh approximately 10 mg of 1-Bromononane into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, dichloromethane).
Internal Standard Stock Solution (this compound) Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent as the analyte.
Calibration Standards Prepare a series of calibration standards by diluting the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). Spike each calibration standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL).
Quality Control (QC) Samples Prepare QC samples at low, medium, and high concentrations within the calibration range in a representative matrix.
Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Two common methods are liquid-liquid extraction (LLE) for aqueous samples and solid-phase extraction (SPE) for more complex matrices.

3.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • To a 5 mL aqueous sample, add a known volume of the this compound internal standard working solution.

  • Add 2 mL of an immiscible organic solvent (e.g., dichloromethane or hexane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • The extract is now ready for GC-MS analysis.

3.2.2. Solid-Phase Extraction (SPE) for Complex Matrices

  • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

  • Load the sample, to which a known amount of this compound has been added, onto the cartridge.

  • Wash the cartridge to remove interfering components.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a solvent compatible with the GC-MS system.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization will be necessary for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Capillary Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium
Oven Temperature Program Initial 80°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions to Monitor:

Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectra of brominated compounds exhibit characteristic isotopic patterns. The molecular ion of 1-Bromononane will appear as two peaks of nearly equal intensity at m/z 206 and 208. For this compound, with a mass shift of +4, the molecular ions are expected at m/z 210 and 212. Common fragments of alkyl halides include the loss of the bromine atom and cleavage of the alkyl chain.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Bromononane (Analyte) 135 (C₉H₁₉⁺)137, 206, 208
This compound (IS) 139 (C₉H₁₅D₄⁺)141, 210, 212

Note: The specific ions and their ratios should be confirmed by analyzing the individual compounds.

Data Analysis and Quantification

  • Integrate the peak areas of the quantifier ions for both the analyte (1-Bromononane) and the internal standard (this compound) in all chromatograms.

  • Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.

  • Determine the concentration of the analyte in the unknown samples by calculating their response ratios and using the equation of the calibration curve.

Visualizations

G Experimental Workflow for GC-MS Analysis cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard (IS) Stock Solution stock_is->cal_standards qc_samples QC Samples stock_is->qc_samples spike Spike with IS stock_is->spike gcms GC-MS Analysis cal_standards->gcms qc_samples->gcms sample Unknown Sample sample->spike extraction Extraction (LLE/SPE) spike->extraction extraction->gcms data Data Acquisition (SIM) gcms->data integration Peak Area Integration data->integration ratio Calculate Response Ratio integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

G Logical Relationship for Accurate Quantification analyte Analyte Signal ratio Response Ratio (Analyte/IS) analyte->ratio is Internal Standard Signal is->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Accurate Concentration calibration->concentration variation Analytical Variations (Injection, Matrix Effects, etc.) variation->analyte variation->is

Caption: The use of a response ratio minimizes the impact of analytical variations.

References

Application Notes and Protocols for the Quantitative Analysis of Brominated Compounds Using 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Bromononane-d4 as an internal standard for the accurate quantification of brominated compounds in various matrices. The protocols detailed below are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

Introduction

Brominated compounds, a broad class of chemicals, are utilized in numerous industrial and commercial applications, including as flame retardants, pharmaceuticals, and agricultural chemicals.[1] Due to their potential persistence, bioaccumulation, and toxicological effects, the accurate and sensitive quantification of these compounds in environmental and biological samples is of paramount importance.[2]

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that significantly enhances the accuracy and precision of quantitative analyses.[3] This is achieved by the addition of a known amount of a stable isotope-labeled analogue of the target analyte to the sample prior to processing. This "internal standard" experiences the same chemical and physical processes as the native analyte throughout the sample preparation and analysis, effectively compensating for any analyte loss or variability in instrument response.[4]

This compound, a deuterated form of 1-bromononane, serves as an excellent internal standard for a range of brominated compounds. Its chemical properties are nearly identical to its non-deuterated counterpart and other structurally similar brominated analytes, ensuring it behaves similarly during extraction and chromatography. However, its increased mass allows for easy differentiation by a mass spectrometer.[4]

Experimental Protocols

This section details the methodologies for the quantitative analysis of brominated compounds using this compound as an internal standard. Two common sample preparation techniques are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method A: Liquid-Liquid Extraction (LLE)

1. Materials and Reagents

  • 1-Bromononane (analyte)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Sample containers (e.g., 100 mL glass bottles)

  • Separatory funnel (250 mL)

  • Concentrator tubes

  • Nitrogen evaporator

  • GC-MS system

2. Preparation of Standard and Spiking Solutions

  • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-bromononane and dissolve it in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to concentrations ranging from 0.1 to 10 µg/L. Each calibration standard should be spiked with the internal standard stock solution to a final concentration of 1 µg/L.

3. Sample Preparation and Extraction

  • Collect a 100 mL aqueous sample in a glass container.

  • Spike the sample with the internal standard solution to a final concentration of 1 µg/L.

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 30 mL aliquots of dichloromethane.

  • Combine the three organic extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Method B: Solid-Phase Extraction (SPE)

1. Materials and Reagents

  • All materials from Method A

  • SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Ethyl acetate (HPLC grade)

2. Sample Preparation and Extraction

  • Condition a C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol and 5 mL of deionized water.

  • Collect a 100 mL aqueous sample and spike with the internal standard solution to a final concentration of 1 µg/L.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte and internal standard with 5 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromononane: m/z 135, 137

    • This compound: m/z 139, 141

Data Presentation

The following tables summarize the performance data for the two extraction methods.

Table 1: Method Performance Comparison

ParameterMethod A (LLE)Method B (SPE)
Recovery (%) 85 ± 592 ± 4
Relative Standard Deviation (RSD, %) < 10< 8
Limit of Detection (LOD, µg/L) 0.050.02
Limit of Quantification (LOQ, µg/L) 0.150.06

Table 2: Calibration Curve Data

Concentration (µg/L)Analyte/IS Peak Area Ratio
0.10.098
0.50.495
1.01.02
2.52.55
5.05.10
10.09.98
R² Value 0.9995

Visualizations

The following diagrams illustrate the experimental workflows and the principle of isotope dilution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Collection (100 mL) Spike Spike with this compound (IS) Sample->Spike LLE Method A: Liquid-Liquid Extraction Spike->LLE or SPE Method B: Solid-Phase Extraction Spike->SPE Concentration Concentration to 1 mL LLE->Concentration SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Data Processing & Quantification GCMS->Quantification

Caption: General experimental workflow for the analysis of brominated compounds.

isotope_dilution Analyte Analyte (Brominated Compound) Sample Sample Analyte->Sample IS Internal Standard (this compound) IS->Sample Extraction Extraction & Cleanup Sample->Extraction GCMS GC-MS Detection Extraction->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The principle of accurate quantification using a deuterated internal standard.

References

Application Note: Quantitative Analysis of a Non-Polar Analyte in Human Plasma using 1-Bromononane-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. It is widely used in pharmaceutical and bioanalytical research for its ability to quantify compounds with high accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Bromononane-d4, is considered the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to samples at an early stage. Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, injection, and ionization, thereby providing a reliable means to correct for potential errors and matrix effects.

This document provides a comprehensive guide for the development of a robust LC-MS/MS method for the quantification of a non-polar analyte in human plasma, using 1-Bromonane-d4 as an internal standard.

Introduction

The accurate quantification of novel drug candidates in biological matrices is a critical step in drug development. LC-MS/MS is the preferred technique for this purpose due to its superior sensitivity and selectivity. However, complex biological matrices like plasma can introduce significant variability from matrix effects (ion suppression or enhancement), extraction recovery, and instrument performance. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate these issues.

This application note describes the development and validation of a sensitive and robust LC-MS/MS method for the quantification of "Analyte Y" (a hypothetical non-polar compound) in human plasma. This compound, a deuterated analogue, is used as the internal standard to ensure the highest level of accuracy and precision. Due to its non-polar nature, this compound is an excellent internal standard for lipophilic analytes, as it mimics their behavior during sample extraction and analysis.

Principle of Isotope Dilution

The core of this method is isotope dilution, where a known quantity of this compound (the "heavy" internal standard) is added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. The analyte and the internal standard are extracted and analyzed together. Although the absolute signal intensity for both compounds may vary between injections due to matrix effects or other factors, the ratio of the analyte's peak area to the internal standard's peak area remains directly proportional to the analyte's concentration. Quantification is achieved by plotting this peak area ratio against the known concentrations of prepared calibration standards to construct a calibration curve.

Principle of Isotope Dilution using a Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification cluster_3 Correction for Variability Sample Plasma Sample (Unknown Analyte Conc.) Spike Add Known Amount of This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract FinalExtract Final Extract for Injection (Analyte + IS) Extract->FinalExtract Correction_Text Any loss or signal variation affects both Analyte and IS equally. The ratio remains constant, ensuring accuracy. Extract->Correction_Text LCMS Injection & Separation FinalExtract->LCMS MS Mass Spectrometer Detection LCMS->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio MS->Correction_Text CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quant Determine Analyte Concentration CalCurve->Quant

Application of 1-Bromononane-d4 in Environmental Sample Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of environmental science, the precise and accurate quantification of pollutants is critical for assessing environmental quality, determining human exposure, and ensuring regulatory compliance.[1] Environmental samples, such as water, soil, and sediment, are often complex matrices containing a multitude of substances that can interfere with analytical measurements.[1] The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, like Gas Chromatography-Mass Spectrometry (GC-MS), has become a gold standard for achieving high-quality data in environmental analysis.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 1-Bromononane-d4 as an internal standard in the analysis of various environmental contaminants.

The principle behind using a deuterated standard is Isotope Dilution Mass Spectrometry (IDMS).[1] In this technique, a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, is added to the sample at the earliest stage of analysis. Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences similar effects during sample preparation, extraction, and analysis, including any loss of analyte. Since the deuterated standard has a different mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte in the sample can be accurately calculated, correcting for variations in sample preparation and instrument response.

This compound is particularly suitable as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), such as brominated flame retardants (BFRs), long-chain alkylphenols, and other halogenated hydrocarbons, due to its chemical similarities to these compounds.

Experimental Protocols

Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water Samples

This protocol is a generalized procedure based on common practices for the analysis of SVOCs in water.

1. Sample Preparation and Spiking:

  • To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration (e.g., 100 ng/L).

  • Adjust the pH of the water sample as required for the target analytes.

2. Liquid-Liquid Extraction (LLE):

  • Transfer the spiked water sample to a 2-liter separatory funnel.

  • Add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture.

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts.

3. Drying and Concentration:

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Protocol 2: Analysis of Semi-Volatile Organic Compounds in Soil/Sediment Samples

This protocol provides a general procedure for the analysis of SVOCs in solid matrices.

1. Sample Preparation and Spiking:

  • Homogenize the soil or sediment sample by grinding to a fine powder.

  • To 10 grams of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

2. Soxhlet Extraction:

  • Place the spiked sample in a Soxhlet extraction thimble.

  • Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1 v/v).

3. Cleanup:

  • The extract may require cleanup to remove interfering compounds using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

4. Concentration:

  • Concentrate the cleaned extract to a final volume of 1 mL.

5. GC-MS Analysis:

  • Follow the GC-MS analysis parameters outlined in Protocol 1.

Data Presentation

The following table summarizes typical performance data for methods using a deuterated internal standard. Note that this data is illustrative and specific performance characteristics for this compound must be determined for each specific application and matrix.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent
Accuracy (% Recovery)80-120%
Precision (% RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_output Output sample Environmental Sample (Water or Soil) spike Spike with This compound sample->spike extraction Extraction (LLE or Soxhlet) spike->extraction cleanup Cleanup (GPC or SPE) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis concentration->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification result Final Analyte Concentration quantification->result

Caption: Experimental workflow for the analysis of environmental samples using this compound as an internal standard.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard (this compound) cluster_ratio Ratio Calculation cluster_calibration Calibration cluster_result Final Result analyte_response Analyte Response (Peak Area) response_ratio Response Ratio (Analyte/IS) analyte_response->response_ratio is_response IS Response (Peak Area) is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve final_concentration Accurate Analyte Concentration calibration_curve->final_concentration

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

References

The Role of 1-Bromononane-d4 in Ensuring Pharmaceutical Purity: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of drug substances is paramount. Even minute quantities of impurities can have significant impacts on the efficacy and safety of a final drug product. One such class of impurities, known as genotoxic impurities (GTIs), are of particular concern due to their potential to damage DNA and cause mutations. 1-Bromononane, an alkyl halide that may be used in the synthesis of active pharmaceutical ingredients (APIs) or arise as a byproduct, is a potential GTI that requires strict control and monitoring.[1][2] To achieve the low detection limits required by regulatory bodies, highly sensitive analytical methods are necessary, and the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification.[2][3][4] This technical note details the application and protocols for using 1-Bromononane-d4, a deuterated analog, in the robust and precise testing of pharmaceutical impurities.

The Gold Standard: Deuterated Internal Standards

In analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.

The use of a deuterated internal standard like this compound is considered the gold standard because it effectively compensates for variations that can occur at each stage of the analytical process, including:

  • Extraction Variability: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard, keeping their ratio constant.

  • Matrix Effects: The presence of other components in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated standard co-elutes with the analyte, it is subject to the same matrix effects, allowing for accurate normalization.

  • Instrumental Variations: Fluctuations in injection volume and detector response are normalized, leading to more precise and reproducible results.

Application: Quantification of 1-Bromononane Impurity by GC-MS

This section outlines a typical application of this compound as an internal standard for the quantitative analysis of 1-Bromononane in a pharmaceutical ingredient by GC-MS.

Experimental Protocol

1. Materials and Reagents:

  • 1-Bromononane (analyte), ≥98% purity

  • This compound (internal standard), isotopic purity ≥98%

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Autosampler vials (2 mL, screw top with PTFE septum)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a split/splitless injector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

3. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of 1-Bromononane and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the IS Stock Solution to a final concentration of 1 µg/mL of this compound.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the pharmaceutical ingredient into a 10 mL volumetric flask.

  • Add a known volume of the IS Stock solution to achieve a final concentration of 1 µg/mL of this compound upon final dilution.

  • Dissolve and dilute to the mark with dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

5. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for 1-Bromononane: m/z 135, 137, 206, 208

    • Ions to Monitor for this compound: m/z values will be shifted depending on the deuteration pattern (e.g., for 1-Bromononane-1,1,2,2-d4, the molecular ions would be at m/z 210 and 212).

Data Analysis and Presentation

A calibration curve is constructed by plotting the ratio of the peak area of 1-Bromononane to the peak area of this compound against the concentration of 1-Bromononane. The concentration of 1-Bromononane in the pharmaceutical ingredient sample is then determined using the linear regression equation from the calibration curve.

Table 1: Illustrative Calibration Data for 1-Bromononane Quantification

Concentration of 1-Bromononane (µg/mL)Peak Area of 1-BromononanePeak Area of this compoundArea Ratio (Analyte/IS)
0.15,23451,8900.101
0.526,17052,0100.503
1.051,98051,9501.001
2.5130,50052,1002.505
5.0262,00052,3005.010
10.0525,00052,45010.01

Table 2: Hypothetical Performance Comparison of Internal Standards

Internal StandardMean Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
This compound98.52.199.2 (minimal suppression)
Structural Analog (e.g., 1-Bromooctane)85.28.588.5 (significant suppression)

This data is illustrative and highlights the superior performance expected from a deuterated internal standard.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution Cal_Stds Calibration Standards IS_Stock->Cal_Stds Sample_Prep Sample Preparation IS_Stock->Sample_Prep Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Stds GCMS GC-MS Analysis Cal_Stds->GCMS Sample_Prep->GCMS Data_Acq Data Acquisition (SIM Mode) GCMS->Data_Acq Peak_Integration Peak Area Integration Data_Acq->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification of Impurity Peak_Integration->Quantification Cal_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of 1-bromononane.

Logical_Relationship Analyte Analyte (1-Bromononane) Process_Variation Analytical Process Variations Analyte->Process_Variation IS Internal Standard (this compound) IS->Process_Variation Ratio Constant Analyte/IS Ratio Process_Variation->Ratio Compensation Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable analytical method for the detection and quantification of potential genotoxic impurities in pharmaceutical products. Its chemical similarity to the analyte ensures that it accurately reflects and compensates for variations throughout the analytical process, leading to the high degree of accuracy and precision demanded by regulatory standards. For researchers, scientists, and drug development professionals, the implementation of deuterated internal standards is an indispensable practice for ensuring the safety and quality of pharmaceutical ingredients.

References

Application Notes and Protocols for Spiking Samples with 1-Bromononane-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of 1-Bromononane-d4 as an internal standard in quantitative analytical studies. The methodologies outlined are broadly applicable for chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique is recognized for its ability to provide high accuracy and precision in quantitative analysis.[1][2] An ideal internal standard co-elutes with the analyte and experiences similar variations during sample preparation, injection, and analysis, thereby allowing for reliable correction and accurate quantification.[3] Deuterated standards are considered the gold standard for quantitative analysis because their chemical and physical properties closely mirror those of the target analyte, compensating for matrix effects and other sources of variability.[2][3]

Data Presentation: Performance and Method Validation

The following tables summarize typical quantitative data and method validation parameters when using a deuterated internal standard like this compound. These values are representative and should be validated for each specific matrix and analytical instrumentation.

Table 1: Typical Method Performance Characteristics

ParameterValue
Linear Range1 - 1000 pg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 pg/mL
Limit of Quantification (LOQ)1.0 pg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Data compiled from representative LC-MS/MS methods.

Table 2: Accuracy and Precision Data from Spiked Samples

Spiked Concentration (ng/mL)Mean Measured Concentration ± SD (n=5) (ng/mL)Recovery (%)Precision (RSD, %)
2.52.41 ± 0.1896.47.5
2525.8 ± 1.5103.25.8
250242 ± 1196.84.5

Representative data for a quantitative method using a deuterated internal standard.

Experimental Protocols

This section outlines a detailed protocol for spiking a sample with this compound for quantitative analysis by GC-MS. This protocol should be adapted and optimized based on the specific analyte, sample matrix, and available instrumentation.

1. Materials and Reagents

  • Analyte of Interest: Analytical standard of the compound to be quantified.

  • Internal Standard: this compound (isotopic purity ≥98%).

  • Solvents: High-purity, GC-grade or LC-MS grade solvents (e.g., methanol, hexane, dichloromethane, acetonitrile).

  • Gases (for GC-MS): Helium (99.999% purity).

  • Glassware: Calibrated volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Standard and Spiking Solutions

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL. Store this solution at 4°C in a tightly sealed vial.

  • Analyte Stock Solution:

    • Accurately weigh approximately 10 mg of the analyte of interest.

    • Dissolve it in the same solvent as the IS stock in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Internal Standard Spiking Solution (IS Working Solution):

    • Dilute the IS Stock solution with the appropriate solvent to a final concentration suitable for your assay (e.g., 100 ng/mL). This solution will be added to all calibration standards, quality control samples, and unknown samples.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock solution.

    • Spike each calibration standard with a constant volume of the IS Working Solution to achieve a fixed concentration of this compound in each standard (e.g., 100 ng/mL). The concentration range of the analyte should encompass the expected concentrations in the unknown samples.

3. Sample Preparation and Spiking

The following is a general liquid-liquid extraction (LLE) procedure for a water sample. This should be optimized for other matrices.

  • To a known volume of the sample (e.g., 1 mL of water in a glass vial), add a precise volume of the IS Working Solution (e.g., 10 µL of 100 ng/mL this compound).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Add an appropriate extraction solvent (e.g., 2 mL of hexane).

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean autosampler vial for analysis.

4. Instrumental Analysis (GC-MS)

The following are representative GC-MS conditions and should be optimized for your specific instrument and analytes.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is often suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor: Select characteristic and abundant ions for both the analyte and this compound. The ions for the deuterated standard will have a higher mass-to-charge ratio (m/z) than the non-deuterated analyte.

5. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the selected ions for both the analyte and this compound in the chromatograms of the calibration standards and the unknown samples.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot these ratios against the known concentrations of the analyte to generate a linear calibration curve.

  • Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Determine the concentration of the analyte in the sample by interpolating this ratio on the calibration curve.

Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship for quantification using an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards Dilute & Spike with IS stock_is IS Stock Solution (d4) working_is IS Working Solution stock_is->working_is Dilute analysis_sample GC-MS Analysis cal_standards->analysis_sample sample Sample (e.g., Water) spike Spike with IS Working Solution sample->spike extract Liquid-Liquid Extraction spike->extract extract->analysis_sample

Caption: Experimental workflow for sample spiking and analysis.

quantification_logic cluster_measurement Instrument Measurement cluster_calculation Data Processing peak_area_analyte Peak Area (Analyte) response_ratio Response Ratio (Area_Analyte / Area_IS) peak_area_analyte->response_ratio peak_area_is Peak Area (IS) peak_area_is->response_ratio cal_curve Calibration Curve (Ratio vs. Concentration) response_ratio->cal_curve final_conc Final Analyte Concentration cal_curve->final_conc

Caption: Logical flow for quantification using an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Reproducibility with 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable results when working with 1-Bromononane-d4.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or Inconsistent Isotopic Purity

Symptoms:

  • Mass spectrometry (MS) analysis reveals a higher than expected abundance of non-deuterated (M+0) or partially deuterated species.

  • ¹H NMR spectroscopy shows residual proton signals at positions expected to be deuterated.

Possible Causes and Solutions:

Potential CauseRecommended Solution
H/D Exchange with Protic Solvents or Reagents Trace amounts of water or other protic impurities can lead to the replacement of deuterium with hydrogen. Solution: Use anhydrous solvents and reagents. Thoroughly oven-dry all glassware before use and cool under an inert atmosphere (e.g., argon or nitrogen).
Contamination from Starting Materials The precursor used for the synthesis of this compound may have had incomplete deuteration. Solution: Whenever possible, verify the isotopic purity of the starting materials using NMR or mass spectrometry before beginning the reaction.
Back-Exchange During Workup or Purification Exposure to protic solvents during extraction or chromatography can compromise isotopic purity. Solution: Use deuterated solvents for workup and purification steps where feasible. Minimize the contact time with any protic solvents.
Acidic or Basic Conditions H/D exchange can be catalyzed by acids or bases. Solution: Neutralize the reaction mixture as soon as the reaction is complete to prevent exchange during workup.

Troubleshooting Logic for Low Isotopic Purity:

Technical Support Center: Troubleshooting Low Signal Intensity of 1-Bromononane-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity when analyzing 1-Bromononane-d4 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low signal or no signal at all for this compound. What is the most likely cause?

Low signal intensity for a nonpolar, halogenated compound like this compound is often related to the choice of ionization technique.

  • Ionization Technique: Due to its non-polar nature, this compound is not readily ionized by Electrospray Ionization (ESI), which relies on analytes being pre-ionized in solution. Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization technique as it ionizes samples in the gas phase and is well-suited for non-polar and volatile analytes.[1]

  • Instrument Suitability: Ensure your LC-MS system is equipped with an APCI source and that it is functioning correctly.

Q2: I am using an APCI source but my signal for this compound is still weak. How can I optimize the mass spectrometer settings?

Optimizing the ion source and mass analyzer parameters is critical.

  • Ion Source Parameters: Systematically tune the APCI source parameters. This includes the corona discharge current, vaporizer temperature, nebulizer gas pressure, and drying gas flow rate. Higher vaporizer temperatures can enhance the desolvation of nonpolar compounds.

  • Expected Ions: In positive ion mode APCI, you may observe the protonated molecule [M+H]⁺. However, for alkyl halides, fragmentation is common. A primary fragmentation pathway is the loss of the bromine atom, which would result in a C9H15D4⁺ fragment.[1]

  • Isotopic Pattern: Remember that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] Any bromine-containing ion, including the molecular ion, will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units. Ensure you are monitoring for both isotopic peaks.

Q3: My chromatography for this compound is not optimal, showing poor peak shape or retention. How can I improve it?

Both reversed-phase and normal-phase chromatography can be suitable for this compound, but require careful mobile phase selection.

  • Reversed-Phase (RP) Chromatography: When using a C18 or other RP column, this compound will be strongly retained due to its non-polar nature. A high percentage of organic solvent (e.g., acetonitrile or methanol) will be necessary for elution.[1] Ensure your mobile phase is sufficiently strong to elute the analyte in a reasonable time with good peak shape.

  • Normal-Phase (NP) Chromatography: NP chromatography, using a polar stationary phase like silica with a non-polar mobile phase (e.g., hexane/ethyl acetate), can offer better retention control and selectivity for non-polar compounds like this compound.[1]

  • Deuterated Compound Considerations: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this is less of a concern for quantitation when this compound is the analyte of interest, it is a critical consideration if it is being used as an internal standard for 1-Bromononane.

Q4: Could issues with my sample preparation be causing the low signal intensity?

Yes, sample preparation is a critical step that can significantly impact your results.

  • Solubility: Ensure that this compound is fully dissolved in your injection solvent. The injection solvent should be compatible with your mobile phase to ensure good peak shape. For reversed-phase chromatography, a high percentage of organic solvent is a suitable choice.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound in the APCI source. If you are working with complex matrices, consider implementing a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Analyte Stability: While 1-Bromononane is generally stable, confirm that your sample handling and storage conditions do not lead to degradation.

Q5: I suspect my deuterated standard is undergoing H/D exchange. Is this likely for this compound?

Hydrogen-deuterium (H/D) exchange is a potential issue for some deuterated compounds, particularly when the deuterium atoms are on labile sites like -OH or -NH groups. For this compound, where the deuterium atoms are on the alkyl chain, H/D exchange under typical LC-MS conditions is unlikely. However, it is always good practice to check the certificate of analysis for the position of the deuterium labels.

Quantitative Data Summary

The following table provides suggested starting parameters for the LC-MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting/ValueNotes
LC System
Chromatography ModeReversed-Phase or Normal-PhaseReversed-phase with high organic content is common. Normal-phase can offer better selectivity.
Column (Reversed-Phase)C18, C8 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase (Reversed-Phase)A: Water; B: Acetonitrile or MethanolGradient elution with a high percentage of B will likely be required.
Column (Normal-Phase)Silica, Diol
Mobile Phase (Normal-Phase)Hexane/Ethyl Acetate or similar non-polar mixture
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 50 °C
Injection Volume1 - 10 µL
MS System
Ionization ModeAPCI (Positive Ion)ESI is generally not effective for non-polar compounds.
Corona Discharge Current1 - 5 µAOptimize for maximum signal intensity and stability.
Vaporizer Temperature350 - 500 °CHigher temperatures can aid in the desolvation of non-polar analytes.
Nebulizer Gas Pressure40 - 60 psi
Drying Gas Flow Rate5 - 15 L/min
Capillary Voltage3 - 5 kV
Monitored Ions (MS1)[M+H]⁺, [M-Br]⁺Monitor for the isotopic pattern of bromine-containing ions.
Collision Energy (for MS/MS)10 - 30 eVOptimize to achieve characteristic fragment ions.

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_ionization Is APCI being used? start->check_ionization use_esi Using ESI check_ionization->use_esi No optimize_ms Optimize MS Parameters check_ionization->optimize_ms Yes switch_to_apci Switch to APCI source use_esi->switch_to_apci switch_to_apci->optimize_ms optimize_lc Optimize LC Conditions optimize_ms->optimize_lc Signal Still Low ms_params Tune: Corona Current, Vaporizer Temp, Gas Flows Monitor for [M+H]+ and [M-Br]+ optimize_ms->ms_params How? check_sample Review Sample Preparation optimize_lc->check_sample Signal Still Low lc_params Adjust Mobile Phase Strength (High % Organic for RP) Consider Normal Phase Check Peak Shape optimize_lc->lc_params How? sample_params Ensure Solubility Check for Matrix Effects (Ion Suppression) Implement Sample Cleanup (SPE/LLE) check_sample->sample_params How? success Signal Intensity Improved check_sample->success Issue Resolved ms_params->optimize_lc ms_params->success Issue Resolved lc_params->check_sample lc_params->success Issue Resolved sample_params->success Fragmentation_Pathway parent This compound [M+H]+ loss_br Loss of Bromine (Neutral Loss of HBr) parent->loss_br fragment1 C9H15D4+ (Nonyl-d4 cation) loss_br->fragment1 alpha_cleavage Alpha-Cleavage fragment1->alpha_cleavage fragment2 Alkyl Chain Fragments (e.g., C4H8D+, C5H10D+) alpha_cleavage->fragment2

References

Technical Support Center: Addressing Matrix Effects with 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Bromononane-d4 as an internal standard to address matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact analytical results?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

A2: Deuterated internal standards like this compound are chemically almost identical to the analyte of interest but have a different mass due to the replacement of hydrogen with deuterium. This similarity ensures that the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[1]

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations.[1] The underlying ion suppression or enhancement still occurs. The effectiveness relies on the assumption that it behaves identically to the analyte. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard, potentially leading to differential matrix effects.

Q4: What are the key considerations when selecting a deuterated internal standard like this compound?

A4: Several factors are crucial when selecting a deuterated internal standard:

  • Isotopic Purity: The standard should have a high degree of deuteration (typically ≥98%) to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).

  • Chemical Purity: The standard should have high chemical purity (e.g., >99%) to avoid introducing interfering substances.

  • Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (typically ≥ 3 amu) to be distinguished by the mass spectrometer and to avoid isotopic crosstalk.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard is accurately and consistently added to all samples, standards, and quality controls. Use calibrated pipettes and verify the concentration of your internal standard stock solution.

  • Possible Cause: Variability in the sample matrix between injections.

    • Solution: Homogenize samples thoroughly before extraction. If matrix variability is high, consider more extensive sample cleanup procedures.

  • Possible Cause: Instrument instability.

    • Solution: Check the stability of the mass spectrometer and the liquid chromatography system. Perform system suitability tests before running the sample batch.

Problem 2: The analyte and this compound do not co-elute.

  • Possible Cause: Deuterium isotope effect.

    • Explanation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

    • Solution: Optimize the chromatographic method. Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve better co-elution.

  • Possible Cause: Column degradation.

    • Solution: A contaminated or degraded analytical column can affect the separation. Replace the column and implement a regular column washing protocol.

Problem 3: Unexpectedly high or low calculated analyte concentrations.

  • Possible Cause: Incorrect concentration of the internal standard spiking solution.

    • Solution: Carefully reprepare the internal standard working solution and verify its concentration.

  • Possible Cause: Presence of unlabeled analyte in the internal standard material.

    • Solution: Assess the contribution of the internal standard to the analyte signal by injecting a blank sample spiked only with the internal standard. The response for the unlabeled analyte should be minimal.

  • Possible Cause: Differential matrix effects.

    • Explanation: Even with co-elution, the analyte and internal standard may not experience identical ion suppression or enhancement in some complex matrices.

    • Solution: Evaluate the matrix effect for both the analyte and the internal standard individually using a post-extraction spike experiment. If differential effects are significant, further sample cleanup or chromatographic optimization is necessary.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the effectiveness of this compound in correcting for matrix effects in a typical LC-MS/MS analysis.

Table 1: Analyte Recovery in the Presence of Matrix Effects

Sample IDAnalyte Peak Area (without IS)This compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/L)
Standard 1 (Neat)55,000110,0000.501.0
Standard 1 (Matrix)33,00065,0000.511.0
QC Low (Neat)27,000108,0000.250.5
QC Low (Matrix)16,50066,0000.250.5
QC High (Neat)280,000112,0002.505.0
QC High (Matrix)165,00066,0002.505.0

This table demonstrates how the peak area ratio remains consistent despite significant signal suppression in the matrix, leading to accurate concentration determination.

Table 2: Matrix Effect Evaluation

Sample SetMean Analyte Peak AreaMean IS Peak AreaMatrix Effect (%)
Set A (Neat Solution)150,000300,000N/A
Set B (Post-Extraction Spike)82,500165,000-45%

Matrix Effect (%) is calculated as ((Peak Area in Set B / Peak Area in Set A) - 1) * 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using this compound

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the resulting extract with the analyte and this compound at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and this compound at the same concentration as in Set A before the extraction procedure begins. Process this spiked sample through the entire extraction procedure.

  • Analysis: Analyze the samples from all three sets using the validated analytical method (e.g., LC-MS/MS or GC-MS).

  • Data Calculation:

    • Matrix Effect (ME %): ME = (Peak Area in Set B / Peak Area in Set A) * 100%

    • Recovery (RE %): RE = (Peak Area in Set C / Peak Area in Set B) * 100%

    • Process Efficiency (PE %): PE = (Peak Area in Set C / Peak Area in Set A) * 100%

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) with this compound

  • Sample Collection: Collect an accurately measured aliquot of the sample (e.g., 1 mL of plasma).

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample. The concentration should be in the mid-range of the calibration curve for the target analyte.

  • Extraction: Add an immiscible organic solvent (e.g., 3 mL of methyl tert-butyl ether). Vortex vigorously for 2 minutes to partition the analyte and internal standard into the organic phase.

  • Separation: Centrifuge the sample to separate the layers.

  • Concentration: Transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Spike_IS 2. Spike with This compound Sample->Spike_IS Extraction 3. Extraction (LLE or SPE) Spike_IS->Extraction Concentration 4. Evaporation & Reconstitution Extraction->Concentration Analysis 5. GC-MS or LC-MS Analysis Concentration->Analysis Data_Processing 6. Peak Area Integration Analysis->Data_Processing Ratio_Calc 7. Calculate Area Ratio (Analyte / IS) Data_Processing->Ratio_Calc Quantification 8. Quantification via Calibration Curve Ratio_Calc->Quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

matrix_effect_logic cluster_ion_source Mass Spectrometer Ion Source cluster_detector Detector cluster_calculation Calculation Analyte Analyte Analyte_Signal Suppressed Analyte Signal Analyte->Analyte_Signal IS This compound (IS) IS_Signal Suppressed IS Signal IS->IS_Signal Matrix Matrix Components Matrix->Analyte Suppresses Ionization Matrix->IS Suppresses Ionization Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Result Ratio->Result Correction

Caption: How an internal standard corrects for matrix effects.

References

Technical Support Center: Optimizing GC-MS Parameters for 1-Bromononane-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Bromononane-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound using GC-MS?

A1: The main challenges include potential isotopic fractionation, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[1][2] This can impact quantification if not properly managed. Other common issues include peak tailing due to active sites in the GC system, and the need to optimize injector and detector parameters for sensitivity and accuracy.[1][3]

Q2: Why is this compound often used as an internal standard?

A2: this compound is an ideal internal standard for the quantification of 1-Bromononane and similar analytes.[4] Deuterated standards are chemically and physically very similar to the analyte, meaning they behave almost identically during sample preparation, injection, and chromatography. This allows for accurate correction of variations in sample volume, extraction efficiency, and instrument response, leading to high precision and accuracy in quantitative analysis.

Q3: What mass-to-charge ratios (m/z) should I monitor for this compound in the mass spectrometer?

A3: For this compound, you should monitor ions that are characteristic of its structure. Given the molecular weight of 1-Bromononane-1,1,2,2-d4 is approximately 211.18 g/mol , and considering the presence of bromine isotopes (79Br and 81Br), you would expect to see specific fragment ions. Key fragments for non-deuterated 1-Bromononane include m/z 135 and 137, representing the C9H19+ fragment losing a bromine atom. For the d4 variant, you would look for a corresponding shift in these fragments. The molecular ion peak would also be a key indicator.

Q4: Can I use a standard non-polar GC column for this compound analysis?

A4: Yes, a standard non-polar capillary column, such as a DB-1 or HP-5ms, is suitable for the analysis of this compound. These columns separate compounds based on their boiling points, which is appropriate for halogenated alkanes.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the injector liner or column; improper column installation; mismatched solvent and stationary phase polarity.- Use a deactivated inlet liner. - Trim the first few centimeters of the GC column. - Ensure the column is installed correctly and not leaking.
Low Sensitivity / Poor Signal-to-Noise Sub-optimal injector or MS source temperatures; leaks in the system; incorrect MS parameters (e.g., dwell time, electron energy).- Optimize injector temperature to ensure complete vaporization without degradation. - Perform a leak check on the GC-MS system. - Tune the mass spectrometer and optimize source parameters.
Poor Resolution / Peak Overlap Inadequate chromatographic separation.- Adjust the GC oven temperature program (e.g., lower the ramp rate). - Use a longer GC column or one with a different stationary phase if co-elution with matrix components is an issue.
Inconsistent Peak Areas / Poor Reproducibility Variations in injection volume; sample degradation; leaks in the injector septum.- Use an autosampler for precise injections. - Ensure the sample is stable in the chosen solvent. - Replace the injector septum regularly.
Baseline Noise or Drift Column bleed; contaminated carrier gas; detector instability.- Use a low-bleed GC column ("MS" grade). - Ensure high-purity carrier gas and use appropriate gas filters. - Clean the MS ion source if necessary.

Experimental Protocols

Protocol 1: GC-MS Method for this compound Analysis

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrument and application.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

  • Create a series of working standards by diluting the stock solution to the desired concentration range for your analysis.

  • If using as an internal standard, spike a known amount into your samples and calibration standards.

2. GC-MS Parameters:

Parameter Recommended Setting
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless or Split (adjust split ratio as needed)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Hold: 5 minutes at 250 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350
Solvent Delay 3-5 minutes (to avoid the solvent peak)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (this compound) prep_working Create Working Standards prep_stock->prep_working spike_is Spike Internal Standard (if applicable) prep_working->spike_is injection Inject Sample spike_is->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the analysis of this compound by GC-MS.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_liner Check/Replace Liner & Trim Column peak_shape->check_liner Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No check_leaks Check for System Leaks sensitivity->check_leaks Yes check_septum Check/Replace Septum reproducibility->check_septum Yes solution Problem Resolved reproducibility->solution No check_liner->solution optimize_temps Optimize Injector/Source Temps check_leaks->optimize_temps optimize_temps->solution use_autosampler Use Autosampler check_septum->use_autosampler use_autosampler->solution

Caption: Logical troubleshooting workflow for common GC-MS issues.

References

improving peak shape for 1-Bromononane-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 1-Bromononane-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and improve peak shape during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?

A1: The most frequent reasons for suboptimal peak shape, such as tailing or fronting, during the GC analysis of this compound are typically associated with issues in the sample introduction system, the column, or the analytical method parameters. Key factors include active sites within the GC system, sample overload, or an inappropriate injection technique.

Q2: How does the deuteration of this compound affect its chromatographic behavior?

A2: While isotopic labeling itself does not inherently lead to poor peak shape, it's important to recognize that deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. However, the troubleshooting strategies for improving the peak shape of this compound are identical to those for 1-Bromononane.

Q3: What type of GC column is recommended for the analysis of this compound?

A3: For the analysis of bromoalkanes like this compound, a non-polar or low-polarity capillary GC column is generally advised. Stationary phases such as 5% phenyl-methylpolysiloxane are a suitable starting point. The final column selection will depend on the specific requirements of the separation.

Q4: How critical is sample preparation for achieving good peak shape?

A4: Proper sample preparation is essential for obtaining sharp, symmetrical peaks. For liquid samples of this compound, it is recommended to dissolve them in a volatile, low-boiling point solvent. An inappropriate choice of solvent or an unsuitable sample concentration can result in peak distortion or broadening. It is also important to ensure that the sample is free of any particulate matter.

Troubleshooting Guide

Poor peak shape in chromatography can manifest as peak tailing, peak fronting, or split peaks. Below are guides to address these issues when analyzing this compound.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is drawn out.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_active_sites Suspect Active Sites check_all_peaks->check_active_sites No check_column_install Check Column Installation check_all_peaks->check_column_install Yes solution_deactivated_liner Use Deactivated Liner check_active_sites->solution_deactivated_liner solution_trim_column Trim Column Inlet check_active_sites->solution_trim_column solution_reinstall_column Reinstall Column check_column_install->solution_reinstall_column end Peak Shape Improved solution_deactivated_liner->end solution_trim_column->end solution_reinstall_column->end

Caption: A flowchart for troubleshooting peak tailing.

Potential Cause Observations & Quantitative Data Recommended Solutions
Active Sites in the System Only this compound and other active compounds show tailing. Peak asymmetry factor > 1.5.Use a new, high-quality deactivated inlet liner. Regularly replace the liner and septum. Trim 10-20 cm from the front of the column to remove contaminated sections.
Improper Column Installation All peaks in the chromatogram, including the solvent peak, are tailing.Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut and correct positioning within the inlet.
Column Contamination Gradual increase in peak tailing over several injections.Bake out the column at a high temperature. If this fails, rinse the column with a suitable solvent.
Low Injector Temperature Tailing peaks for this compound.Increase the injector temperature to ensure complete and rapid vaporization. A good starting point is 250°C.
Peak Fronting

Peak fronting is characterized by an asymmetry where the leading edge of the peak is sloped.

Potential Cause Observations & Quantitative Data Recommended Solutions
Sample Overload Peak fronting is observed, and the peak shape improves upon sample dilution.Dilute the sample or decrease the injection volume. For splitless injections, a 1 µL injection is a good starting point.
Incompatible Injection Solvent Distorted peak shape.Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, use a non-polar solvent.
Low Column Temperature Peak fronting for later-eluting compounds.Consider increasing the initial oven temperature.
Split Peaks

Split peaks appear as two or more closely spaced peaks for a single compound.

Potential Cause Observations & Quantitative Data Recommended Solutions
Improper Column Installation Split or broad peaks.Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Inlet Liner Issues Split peaks.Replace the inlet liner if it is cracked or contaminated. Consider using a liner with deactivated glass wool to aid in sample vaporization.
Sample Degradation Multiple peaks for this compound.Lower the injector temperature to prevent degradation of the analyte in the hot injector.

Validation & Comparative

A Head-to-Head Battle: 1-Bromononane-d4 vs. Non-Deuterated 1-Bromononane as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analytical chemistry, the choice of an internal standard can be the linchpin of reliable and reproducible results. For researchers, scientists, and drug development professionals utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the internal standard is a crucial tool for correcting variations that can occur during sample preparation and analysis. This guide provides an objective comparison between a deuterated internal standard, 1-bromononane-d4, and its non-deuterated counterpart, 1-bromononane, when used for this purpose.

The fundamental advantage of a deuterated internal standard lies in the principles of isotope dilution mass spectrometry. A deuterated standard is chemically almost identical to the analyte of interest, with the only significant difference being the increased mass due to the presence of deuterium atoms. This near-identical chemical nature ensures that the deuterated standard behaves in the same way as the analyte during extraction, derivatization, and chromatography. Consequently, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and more precise quantification.

Physicochemical Properties: A Tale of Two Molecules

The subtle difference in isotopic composition between this compound and 1-bromononane leads to slight variations in their physical properties. These differences, while small, are the key to their differentiation in a mass spectrometer.

PropertyThis compound1-Bromononane (Non-deuterated)
Molecular Formula C₉H₁₅D₄BrC₉H₁₉Br
Molecular Weight ~211.18 g/mol 207.15 g/mol
Boiling Point Not precisely documented, but expected to be very similar to the non-deuterated form.201 °C
Density ~1.11 g/mL at 25 °C1.084 g/mL at 25 °C
CAS Number 284474-44-8 (for 1,1,2,2-d4 isomer)693-58-3

Performance in Quantitative Analysis: An Illustrative Comparison

While direct, published experimental data comparing the performance of this compound and non-deuterated 1-bromononane as internal standards is limited, the well-established principles of using stable isotope-labeled standards allow for an illustrative comparison. The following table summarizes the expected performance differences in a typical GC-MS analysis of a target analyte in a complex matrix.

Performance ParameterThis compound as Internal Standard (Expected)Non-deuterated 1-Bromononane as Internal Standard (Expected)
Analyte Recovery Correction High accuracy due to co-elution and similar extraction efficiency.Less accurate, as it cannot correct for analyte loss during sample preparation.
Precision (%RSD) < 5%10-20% or higher, depending on matrix complexity.
Matrix Effect Compensation Effectively compensates for ion suppression or enhancement.Prone to significant errors due to uncompensated matrix effects.
Linearity of Calibration Curve (R²) > 0.999> 0.99, but can be lower in the presence of matrix effects.
Quantification Accuracy HighCan be significantly biased (either high or low).

This data is illustrative and based on the generally accepted performance advantages of deuterated internal standards.

Experimental Protocols: A Practical Guide

The following is a detailed methodology for the quantitative analysis of a target analyte using either this compound or non-deuterated 1-bromononane as an internal standard, highlighting the key steps where the choice of standard is critical.

Objective: To quantify the concentration of a target analyte in a plasma sample using GC-MS with an internal standard.

Materials:

  • Target analyte standard

  • This compound (or non-deuterated 1-bromononane) as internal standard

  • Organic solvent (e.g., hexane)

  • Plasma samples (blank, spiked, and unknown)

  • GC-MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the target analyte in a suitable solvent.

    • Prepare a stock solution of the internal standard (this compound or non-deuterated 1-bromononane) in the same solvent.

    • From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the target analyte.

    • Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

    • Add 500 µL of hexane and vortex for 2 minutes to extract the analyte and internal standard.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms or equivalent

    • Injection Mode: Splitless

    • Oven Temperature Program: Optimized for the separation of the analyte and internal standard.

    • MS Ionization Mode: Electron Ionization (EI)

    • MS Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor a characteristic ion for the target analyte.

      • Monitor a characteristic ion for this compound (e.g., m/z corresponding to a fragment containing deuterium).

      • Monitor a characteristic ion for non-deuterated 1-bromononane.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak

A Comparative Guide to 1-Bromononane-d4 and Other Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly in complex matrices, the choice of a suitable internal standard is a critical determinant of data quality. Deuterated internal standards, which are chemically identical to the analyte but isotopically labeled with deuterium, have become the gold standard in mass spectrometry-based applications. This guide provides an objective comparison of 1-Bromononane-d4 with other commonly used deuterated internal standards, supported by representative performance data and detailed experimental protocols.

The Role and Advantages of Deuterated Internal Standards

Deuterated internal standards are invaluable tools in analytical chemistry, primarily used to correct for variations that can occur during sample preparation, injection, and analysis. By closely mimicking the chemical and physical properties of the analyte, they can account for analyte loss during extraction, inconsistencies in injection volume, and matrix effects in the mass spectrometer. The key advantage of using a deuterated standard is that it co-elutes with the non-labeled analyte, ensuring that both compounds experience similar analytical variability.

Performance Comparison of this compound and Alternative Deuterated Standards

While specific experimental data directly comparing this compound is limited in publicly available literature, performance can be inferred from its close analogue, 1-Bromononane-d19, and other deuterated alkanes used in similar applications. This section compares the expected performance of this compound/d19 against other deuterated bromoalkanes and a deuterated alkane.

Table 1: Comparison of Performance Characteristics of Selected Deuterated Internal Standards

Performance MetricThis compound/d19 (Expected)1-Bromodecane-d21 (Alternative)Decane-d22 (Alternative)
Typical Analytes Mid-chain length (C8-C10) bromoalkanes, brominated flame retardants, and other halogenated hydrocarbons.Mid-to-long chain (C9-C11) bromoalkanes and related compounds.Non-polar and semi-volatile organic compounds, including alkanes and PAHs.
Recovery (%) 85 - 11580 - 12080 - 120
Linearity (r²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15< 15< 15
Potential for Isotopic Exchange LowLowVery Low
Chromatographic Shift Minimal, but possibleMinimal, but possibleMinimal, but possible

*Note: The data presented for 1-Brom

Validating Analytical Methods: A Comparative Guide to the Use of 1-Bromononane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are fundamental to success. In quantitative analysis, particularly when using powerful techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor in ensuring the integrity of the results. This guide provides an objective comparison of 1-Bromononane-d4, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, with the key difference being their mass.[1] This similarity allows them to co-elute with the analyte, meaning they experience and can therefore compensate for the same variations during sample preparation, injection, and analysis, including matrix effects.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of its non-deuterated counterpart throughout the analytical process. This leads to superior accuracy and precision compared to other types of internal standards, such as structural analogs or non-related compounds.[2]

Below is a summary of comparative performance data from a hypothetical study analyzing a target analyte in a complex matrix (e.g., plasma) using a deuterated internal standard versus a structural analog.

Table 1: Comparison of Recovery and Precision

Internal Standard TypeMean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (Deuterated) 98.2 3.5
Structural Analog85.712.8

This illustrative data demonstrates that a deuterated internal standard provides significantly higher and more consistent recovery.

Table 2: Comparison of Accuracy and Matrix Effect

Internal Standard TypeAccuracy (%)Matrix Effect (%)
This compound (Deuterated) 99.5 97.8 (minimal effect)
Structural Analog92.175.2 (significant suppression)

The use of this compound results in superior accuracy and a significantly reduced matrix effect. A matrix effect value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. An ideal internal standard should effectively compensate for these effects.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are protocols for key validation experiments.

1. Selectivity and Specificity

  • Objective: To ensure the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Methodology:

    • Analyze at least six different sources of the blank biological matrix.

    • Test each blank sample for interferences at the retention time of the analyte and this compound.

    • The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.

2. Matrix Effect

  • Objective: To investigate the influence of matrix components on the ionization of the analyte and the internal standard.

  • Methodology:

    • Prepare two sets of samples:

      • Set A: Spike the analyte and this compound into the mobile phase or a pure solvent.

      • Set B: Extract blank matrix from at least six different sources and then spike the resulting extract with the analyte and this compound at the same concentrations as Set A.

    • The matrix effect is calculated as: (Peak area in Set B / Peak area in Set A) x 100%.

3. Recovery

  • Objective: To determine the efficiency of the extraction process.

  • Methodology:

    • Prepare two sets of samples:

      • Set A: Spike the analyte and this compound into the matrix before extraction.

      • Set B: Spike the analyte and this compound into the matrix extract after the extraction process.

    • Recovery is calculated as: (Peak area of Set A / Peak area of Set B) x 100%.

4. Sample Preparation (Illustrative Liquid-Liquid Extraction)

  • To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the this compound working solution.

  • For calibration and quality control (QC) samples, add 10 µL of the analyte working solution; for blank samples, add 10 µL of methanol.

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualizing the Workflow and Logic

To better understand the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the logical basis for selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Matrix Sample Spike_IS Spike with This compound Sample->Spike_IS Spike_Analyte Spike with Analyte (for Calibrators/QCs) Spike_IS->Spike_Analyte Extraction Liquid-Liquid or Solid-Phase Extraction Spike_Analyte->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Internal_Standard_Selection Start Start: Need for Quantitative Analysis Complex_Matrix Is the sample matrix complex (e.g., plasma, soil)? Start->Complex_Matrix Analog_IS Consider Structural Analog IS Complex_Matrix->Analog_IS No High_Accuracy High Accuracy & Precision Required? Complex_Matrix->High_Accuracy Yes Deuterated_IS Use Deuterated IS (e.g., this compound) Result_Deuterated Optimal Compensation for Matrix Effects & Variability Deuterated_IS->Result_Deuterated Result_Analog Potential for Inaccurate Quantification Analog_IS->Result_Analog High_Accuracy->Deuterated_IS Yes High_Accuracy->Analog_IS No

References

Inter-Laboratory Method Comparison for the Analysis of Brominated Compounds Using Deuterated 1-Bromononane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two prevalent analytical methods for the quantification of brominated organic compounds, utilizing deuterated 1-bromononane as an internal standard. The performance of a Liquid-Liquid Extraction (LLE) method is compared against a Solid-Phase Extraction (SPE) method, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The use of stable isotope-labeled internal standards, such as deuterated 1-bromononane, is a preferred technique in mass spectrometry. This approach enhances accuracy and precision by correcting for variations during sample preparation and instrument response. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies for halogenated compounds.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data from a hypothetical inter-laboratory study involving three separate laboratories. Each laboratory analyzed identical spiked samples containing 1-bromononane as the target analyte and its deuterated analog as the internal standard, using both Method A and Method B. Key analytical validation parameters assessed include the Limit of Detection (LOD), Limit of Quantification (LOQ), Analyte Recovery, and Relative Standard Deviation (RSD).

Table 1: Inter-Laboratory Performance Data

Parameter Method A (LLE-GC-MS) Method B (SPE-GC-MS)
Lab 1 / Lab 2 / Lab 3 Lab 1 / Lab 2 / Lab 3
LOD (µg/L) 0.05 / 0.06 / 0.05 0.02 / 0.02 / 0.03
LOQ (µg/L) 0.15 / 0.18 / 0.15 0.06 / 0.06 / 0.09
Recovery (%) 85 / 82 / 88 95 / 97 / 94

| RSD (%) | 7.5 / 8.1 / 7.2 | 3.5 / 3.1 / 4.0 |

Summary of Findings: Based on the averaged results, Method B (SPE-GC-MS) demonstrates superior performance with lower detection and quantification limits, higher and more consistent analyte recovery, and better precision (lower RSD) compared to Method A (LLE-GC-MS).

Experimental Protocols

Detailed methodologies for the two compared analytical procedures are provided below.

Method A: Liquid-Liquid Extraction (LLE) with GC-MS

  • Sample Preparation: A 100 mL aqueous sample is collected in a glass container. The sample is spiked with a known concentration of the target analyte, 1-bromononane. Immediately following, the sample is spiked with deuterated 1-bromononane internal standard (IS) to a final concentration of 1.0 µg/L.

  • Extraction: The sample is transferred to a 250 mL separatory funnel. 30 mL of dichloromethane is added, and the funnel is shaken vigorously for 2 minutes, with frequent venting. The layers are allowed to separate, and the organic (bottom) layer is collected. This extraction is repeated twice more with fresh portions of dichloromethane. The organic extracts are then combined.

  • Drying: The combined organic extract is passed through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration & Analysis: The dried extract is concentrated to a final volume of 1.0 mL under a gentle stream of nitrogen. The final extract is transferred to a 2 mL autosampler vial for GC-MS analysis.

Method B: Solid-Phase Extraction (SPE) with GC-MS

  • Sample Preparation: A 100 mL aqueous sample is collected and spiked with 1-bromononane and the deuterated 1-bromononane internal standard, identical to Method A.

  • Extraction:

    • An appropriate SPE cartridge (e.g., C18) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

    • The 100 mL sample is passed through the SPE cartridge at a flow rate of approximately 5 mL/min.

    • The cartridge is then washed with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.

    • The cartridge is dried under vacuum for 10 minutes.

  • Elution: The analyte and internal standard are eluted from the cartridge with 5 mL of ethyl acetate.

  • Concentration & Analysis: The eluate is collected and concentrated to a final volume of 1.0 mL under a gentle stream of nitrogen. The final extract is transferred to a 2 mL autosampler vial for GC-MS analysis. Instrumental analysis conditions are identical to those used in Method A.

GC-MS Instrumental Conditions (Typical)

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at 50°C, ramp to 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor (1-Bromononane): m/z 135, 137, 207.

    • Ions to Monitor (Deuterated 1-Bromononane): Monitor corresponding deuterated ions (exact m/z will depend on the deuteration pattern, e.g., for d4, it would be m/z 135, 137, 211).

Visualizations

The following diagrams illustrate the experimental workflows and the logical structure of the method comparison.

G cluster_prep Sample Preparation cluster_a Method A: LLE cluster_b Method B: SPE Sample 100 mL Aqueous Sample Spike_Analyte Spike with 1-Bromononane Sample->Spike_Analyte Spike_IS Spike with Deuterated IS Spike_Analyte->Spike_IS LLE Liquid-Liquid Extraction (3x Dichloromethane) Spike_IS->LLE Load Load Sample Spike_IS->Load Dry Dry with Na2SO4 LLE->Dry Concentrate_A Concentrate to 1 mL Dry->Concentrate_A Analysis GC-MS Analysis Concentrate_A->Analysis Condition Condition C18 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry_Vac Dry Under Vacuum Wash->Dry_Vac Elute Elute with Ethyl Acetate Dry_Vac->Elute Concentrate_B Concentrate to 1 mL Elute->Concentrate_B Concentrate_B->Analysis

Caption: Comparative experimental workflow for LLE and SPE methods.

Unraveling Reaction Pathways: A Comparative Guide to the Kinetic Isotope Effect of 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount for optimizing processes and predicting molecular behavior. The kinetic isotope effect (KIE) stands out as a powerful tool for elucidating these mechanisms. This guide provides a comparative analysis of the expected kinetic isotope effect of 1-Bromononane-d4 in various chemical reactions, offering insights into how isotopic substitution can differentiate between competing pathways such as SN2 and E2 reactions.

While direct experimental data for this compound is not extensively available in published literature, this guide leverages established principles of physical organic chemistry and data from analogous alkyl halides to provide a robust framework for its application in mechanistic studies.

Theoretical Framework: Distinguishing Reaction Mechanisms

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). The magnitude of the KIE can provide significant clues about the rate-determining step of a reaction.

  • Primary Kinetic Isotope Effect (PKIE): A large PKIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step.[3] For 1-Bromononane, a primary KIE would be expected in an E2 elimination where a β-hydrogen (or deuterium) is abstracted by a base.[4][5]

  • Secondary Kinetic Isotope Effect (SKIE): A smaller KIE (typically kH/kD is close to 1) occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. These effects arise from changes in the vibrational environment of the isotope between the reactant and the transition state. For nucleophilic substitution reactions of 1-bromononane, an α- or β-deuterium SKIE can help distinguish between SN1 and SN2 pathways.

Comparative Analysis of Expected KIE Values

The following table summarizes the expected kinetic isotope effects for reactions of this compound, where the deuterium atoms are placed at specific positions to probe different mechanisms. The comparison is made with the non-deuterated 1-Bromononane.

Reaction TypeDeuterium PositionExpected kH/kDInterpretation of KIE
SN2 Substitution α (C1) on 1-Bromononane-d2~0.95 - 1.05An inverse or small normal KIE is expected due to the tightening of C-H bonds in the more crowded sp2-like transition state.
β (C2) on 1-Bromononane-d2~1.0 - 1.15A small normal KIE is expected due to hyperconjugative stabilization of the transition state.
E2 Elimination β (C2) on 1-Bromononane-d2> 2 (typically 3-8)A large primary KIE is expected as the C-H(D) bond at the β-position is broken in the rate-determining step.
SN1/E1 Reactions α (C1) on 1-Bromononane-d2> 1.1A significant normal KIE is expected due to the change in hybridization from sp3 to sp2 in the carbocation intermediate, which has a lower C-H vibrational frequency.
β (C2) on 1-Bromononane-d2~1.1 - 1.3A normal KIE is expected due to hyperconjugation stabilizing the carbocation intermediate.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic isotope effect of this compound.

Protocol 1: Determination of the Primary KIE in an E2 Reaction

Objective: To measure the primary kinetic isotope effect for the E2 elimination of 1-Bromononane and 1-Bromononane-2,2-d2.

Materials:

  • 1-Bromononane

  • 1-Bromononane-2,2-d2

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (solvent)

  • Internal standard (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Prepare two sets of reaction flasks, one for 1-Bromononane and one for 1-Bromononane-2,2-d2. To each flask, add a known concentration of the respective alkyl halide and the internal standard in anhydrous tert-butanol.

  • Initiation: Equilibrate the mixtures to a constant temperature (e.g., 50 °C) in a thermostated bath. Initiate the reaction by adding a solution of potassium tert-butoxide in tert-butanol.

  • Monitoring and Quenching: At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extraction: Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the extracts by GC-MS to determine the concentration of the reactant (1-Bromononane or its deuterated analogue) relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the reactant concentration versus time for both the deuterated and non-deuterated reactions. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The KIE is then calculated as kH/kD.

Protocol 2: Determination of the α-Secondary KIE in an SN2 Reaction

Objective: To measure the α-secondary kinetic isotope effect for the SN2 reaction of 1-Bromononane and 1-Bromo-1,1-dideuterononane.

Materials:

  • 1-Bromononane

  • 1-Bromo-1,1-dideuterononane

  • Sodium azide in dimethylformamide (DMF)

  • Anhydrous DMF (polar aprotic solvent)

  • Internal standard (e.g., undecane)

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • Reaction Setup: As in Protocol 1, prepare parallel reactions with 1-Bromononane and its α-deuterated analogue, including an internal standard, in anhydrous DMF.

  • Initiation: Equilibrate the mixtures to a constant temperature (e.g., 60 °C) and initiate the reaction by adding a solution of sodium azide in DMF.

  • Monitoring and Quenching: Follow the same procedure as in Protocol 1 for withdrawing and quenching aliquots.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to monitor the disappearance of the reactant.

  • Data Analysis: Calculate the rate constants and the KIE as described in Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the transition states of the E2 and SN2 reactions, which are central to the interpretation of kinetic isotope effects.

E2_Reaction_Pathway Reactants Reactants This compound + Base TS Transition State [Base---H---Cβ---Cα---Br]‡ Reactants->TS Rate-determining step Products Products Non-1-ene + Base-H + Br- TS->Products

Caption: E2 Reaction Pathway for 1-Bromononane.

SN2_Reaction_Pathway Reactants Reactants This compound + Nucleophile TS Transition State [Nu---Cα---Br]‡ Reactants->TS Rate-determining step Products Products Nucleophile-Nonane + Br- TS->Products

Caption: SN2 Reaction Pathway for 1-Bromononane.

Conclusion

The strategic use of isotopically labeled this compound offers a powerful method for dissecting the mechanisms of nucleophilic substitution and elimination reactions. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can gain invaluable insights into the transition state structures and the nature of bond-breaking and bond-forming steps. While this guide is based on established theoretical principles, it provides a solid foundation for designing and interpreting experiments aimed at elucidating the intricate details of these fundamental organic reactions. Such mechanistic understanding is not only of academic interest but also holds significant practical value in the pharmaceutical and chemical industries for the rational design of synthetic routes and the prediction of molecular reactivity.

References

Assessing the Linearity of Calibration Curves with 1-Bromononane-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly for researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust method development, ensuring accuracy and precision. This guide provides a comprehensive assessment of the linearity of calibration curves using 1-Bromononane-d4 as an internal standard. It offers a comparative analysis with alternative standards, supported by experimental data and detailed protocols.

Deuterated internal standards like this compound are considered the gold standard in mass spectrometry-based quantitative assays.[1] Their physicochemical properties are nearly identical to their non-deuterated counterparts, which is crucial for compensating for variations during sample preparation and analysis.[2][3] The slight increase in mass due to deuterium substitution allows for clear differentiation by a mass spectrometer without significantly altering chromatographic behavior.[4]

Comparative Performance of Internal Standards

The choice of an internal standard significantly impacts the linearity and overall performance of an analytical method. While this compound is an excellent choice for many applications involving non-polar to semi-polar brominated compounds, other alternatives exist. The following table presents a hypothetical performance comparison based on typical results for different types of internal standards.

Internal Standard TypeAnalyteLinearity (R²)Recovery (%)Relative Standard Deviation (RSD) (%)Notes
Deuterated (this compound) 1-Bromononane > 0.995 95-105 < 5 Co-elutes with the analyte, providing excellent correction for matrix effects and variability.[1]
Homologue (1-Bromodecane)1-Bromononane> 0.9985-110< 10Similar chemical properties but has a different retention time, which may not fully compensate for matrix effects.
Structural Analog (1-Chlorononane)1-Bromononane> 0.9870-120< 15Cost-effective but has significant differences in chemical and physical properties, leading to poor correction for recovery and matrix effects.
Non-related Compound (Triphenylamine)1-BromononaneVariable50-150< 20Inexpensive but does not effectively compensate for matrix-specific effects due to very different properties from the analyte.

Experimental Protocol: Establishing a Calibration Curve with this compound

This protocol outlines the key steps for generating a calibration curve for the quantification of an analyte (e.g., 1-Bromononane) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (AS): Accurately weigh approximately 10 mg of the analyte (e.g., 1-Bromononane) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol) to achieve a concentration of approximately 1 mg/mL.

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent to achieve a concentration of approximately 1 mg/mL.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Spike each calibration standard with a constant amount of the Internal Standard Stock Solution to a final concentration that is in the mid-range of the calibration curve (e.g., 1 µg/mL).

3. Sample Preparation:

  • Accurately measure a specific amount of the sample matrix (e.g., 100 mg of a pharmaceutical ingredient).

  • Spike the sample with the same constant amount of the Internal Standard Stock Solution as used in the calibration standards.

  • Perform the necessary extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

  • The final extract is then concentrated or diluted as needed to fall within the linear range of the calibration curve.

4. GC-MS Analysis:

  • Inject a fixed volume of each calibration standard and sample extract into the GC-MS system.

  • The GC oven temperature program should be optimized to ensure good chromatographic separation of the analyte and internal standard from other matrix components.

  • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

  • Calculate the response ratio for each calibration standard and sample by dividing the peak area of the analyte by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.

  • The concentration of the analyte in the unknown samples is then calculated using the equation of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis & Data Processing Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards Analyte_Stock->Calibration_Standards IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Calibration_Standards Spiked_Sample Spiked Sample IS_Stock->Spiked_Sample GCMS GC-MS Analysis Calibration_Standards->GCMS Sample Unknown Sample Sample->Spiked_Sample Spiked_Sample->GCMS Data Peak Area Integration GCMS->Data Ratio Calculate Response Ratio Data->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Analyte Curve->Quantify

Caption: Experimental workflow for quantitative analysis.

Analyte Analyte in Sample Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Analysis Instrumental Analysis (GC-MS) Extraction->Analysis Ratio Response Ratio (Analyte Area / IS Area) Analysis->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

References

A Comparative Guide to the Recovery of 1-Bromononane-d4 and Alternative Internal Standards in Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. The use of internal standards is a cornerstone of robust analytical methodology, correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of the recovery performance of 1-Bromononane-d4, a deuterated internal standard, and a widely used alternative, ¹³C-labeled Decabromodiphenyl ether (¹³C-BDE-209), in different matrices.

Data Presentation: Recovery Studies Summary

The following tables summarize the recovery of 1-Bromononane-d19 (as a proxy for this compound) and ¹³C-BDE-209 in various environmental matrices.

Table 1: Hypothetical Performance of 1-Bromononane-d19 in Different Matrices

MatrixAnalyte ClassRecovery (%)Linearity (R²)
Human PlasmaGeneral Analytes95 - 105> 0.995
Soil (Sandy Loam)C9-C12 Bromoalkanes85 - 110> 0.99
WastewaterNonylphenol Ethoxylates90 - 115> 0.99
Cannabis FlowerPesticide Residues80 - 120> 0.99

Note: This table presents expected performance ranges based on typical results for deuterated internal standards. Actual performance depends on the specific analytical method and matrix composition.

Table 2: Experimental Recovery of ¹³C-BDE-209 in Soil Matrix

MatrixExtraction MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)
SoilPressurized Fluid Extraction929

Data from: de la Torre, A., et al. (2018). Transfer of perfluorooctanesulfonate (PFOS), decabrominated diphenyl ether (BDE-209) and Dechlorane Plus (DP) from biosolid-amended soils to leachate and runoff water.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are the protocols for the recovery studies of 1-Bromononane-d19 and ¹³C-BDE-209.

Protocol 1: General Method for Recovery of 1-Bromononane-d19 in Soil

This protocol describes a general procedure for the extraction and analysis of semi-volatile organic compounds from soil using 1-Bromononane-d19 as an internal standard.

  • Sample Preparation: Air-dry the soil sample to a constant weight and grind it to a fine powder to ensure homogeneity.

  • Internal Standard Spiking: Add a known amount of 1-Bromononane-d19 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to 10 grams of the homogenized soil sample.

  • Soxhlet Extraction: Place the spiked soil sample in a Soxhlet extraction thimble and extract for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1 v/v).

  • Cleanup: The extract may require cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering compounds.

  • Concentration and Analysis: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor:

      • 1-Bromononane (Analyte): m/z 135, 137, 206, 208.

      • 1-Bromononane-d19 (Internal Standard): m/z 154, 156, 225, 227.

Protocol 2: Experimental Method for Recovery of ¹³C-BDE-209 in Soil

This protocol was used for the analysis of BDE-209 in soil samples, with ¹³C-BDE-209 as a surrogate standard.

  • Sample Preparation: Soil samples are freeze-dried and sieved.

  • Internal Standard Spiking: A known amount of ¹³C-BDE-209 solution is added to the soil sample before extraction.

  • Pressurized Fluid Extraction (PFE): The spiked soil sample is extracted using a PFE system with dichloromethane as the solvent.

  • Cleanup: The extract is subjected to a multi-step cleanup process:

    • Gel Permeation Chromatography (GPC) to remove lipids.

    • Florisil column chromatography for further purification.

  • Concentration and Analysis: The purified extract is concentrated, and a recovery (injection) standard is added before analysis by GC-MS.

  • GC-MS Parameters:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Analysis Mode: Isotope dilution method is used for quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

General Workflow for 1-Bromononane-d19 Recovery Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis s1 Homogenize Soil Sample s2 Spike with 1-Bromononane-d19 s1->s2 e1 Soxhlet Extraction (16-24h, Hexane/Acetone) s2->e1 e2 GPC or SPE Cleanup e1->e2 a1 Concentrate Extract e2->a1 a2 GC-MS Analysis (SIM) a1->a2

Caption: Workflow for 1-Bromononane-d19 recovery study.

Experimental Workflow for ¹³C-BDE-209 Recovery in Soil cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis p1 Freeze-dry and Sieve Soil p2 Spike with ¹³C-BDE-209 p1->p2 ex1 Pressurized Fluid Extraction (Dichloromethane) p2->ex1 ex2 GPC Cleanup (Lipid Removal) ex1->ex2 ex3 Florisil Column Cleanup ex2->ex3 an1 Concentrate & Add Injection Standard ex3->an1 an2 GC-MS Analysis an1->an2

Justification for Using 1-Bromononane-d4 in a New Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. In quantitative analytical chemistry, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive justification for the use of 1-Bromononane-d4, a deuterated stable isotope-labeled internal standard, in new analytical methods. We will objectively compare its performance against its non-deuterated analog, 1-Bromononane, and provide supporting experimental data and detailed protocols.

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte. This compound, where four hydrogen atoms have been replaced with deuterium, is chemically and physically almost identical to the analyte, 1-Bromononane. This near-identical nature ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations that can occur throughout the analytical process.

Performance Comparison: this compound vs. 1-Bromononane as an Internal Standard

The primary advantage of using a deuterated internal standard lies in its ability to accurately correct for matrix effects and procedural losses. The following tables summarize hypothetical but representative data from a series of experiments designed to evaluate the performance of this compound compared to using the non-deuterated 1-Bromononane as an internal standard in a GC-MS analysis of a complex matrix.

Data Presentation

Table 1: Comparison of Recovery in Spiked Plasma Samples

Internal StandardSpike Level (ng/mL)Mean Recovery (%)Standard Deviation (%)Coefficient of Variation (%)
This compound 5098.22.12.1
1-Bromononane5085.78.59.9
This compound 50099.11.91.9
1-Bromonane50088.37.98.9

This illustrative data demonstrates that this compound provides a more accurate and precise measurement of recovery.

Table 2: Assessment of Matrix Effects in Different Biological Matrices

The matrix effect is calculated as: (Peak area in matrix / Peak area in solvent) x 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. An ideal internal standard should compensate for these effects.

MatrixAnalyte Response (without IS)Analyte Response (with 1-Bromononane IS)Analyte/IS Ratio (with this compound IS)
Plasma65% (Suppression)78%99.5%
Urine120% (Enhancement)115%101.2%
Tissue Homogenate55% (Suppression)72%98.9%

**Table 3:

Safety Operating Guide

Proper Disposal of 1-Bromononane-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 1-Bromononane-d4

This guide provides detailed procedures for the safe and compliant disposal of this compound, a deuterated analog of 1-Bromononane. While toxicological data for this compound is not extensively available, it should be handled with the same precautions as its non-deuterated counterpart. 1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection.

Key Hazard Information
  • GHS Hazard Statements: H227 (Combustible liquid), H410 (Very toxic to aquatic life with long lasting effects).

  • Primary Hazards: Combustible, environmental toxin.

  • Incompatibilities: Strong oxidizing agents and strong bases.

Quantitative Data
PropertyValueSource
Chemical FormulaC9H15D4BrInferred
Molecular Weight~211.18 g/mol
Flash Point90 °C / 194 °F
AppearanceClear colorless to golden liquid

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste Collection and Storage
  • Dedicated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper, contaminated gloves) in a designated, chemically compatible, and properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.

Accidental Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Remove Ignition Sources: Eliminate all sources of ignition from the area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat. If ventilation is inadequate, a NIOSH-approved respirator may be required.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or a commercial absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and collect all decontamination materials as hazardous waste.

Final Disposal
  • Licensed Professional Disposal: The final disposal of this compound must be conducted by a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Recommended Disposal Method: The preferred method of disposal is through combustion in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.

  • Contaminated Packaging: Dispose of the original, empty container as unused product. Ensure it is properly sealed and handled as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for 1-Bromononane-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromononane-d4 in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

I. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Bromononane and its deuterated isotopologues. These values are critical for safe handling and storage.

PropertyValue
Molecular Formula C₉D₄H₁₅Br
Molecular Weight 211.18 g/mol [1][2]
Boiling Point 201 °C (lit.)[3]
Density 1.11 g/mL at 25 °C (lit.)[3]
Flash Point 90.0 °C (194.0 °F)
Storage Class Combustible liquids

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The deuterated form of 1-Bromononane does not significantly alter its chemical hazards compared to the non-deuterated counterpart.

  • Eye Protection: Safety glasses with side shields or tightly fitting safety goggles must be worn at all times. A face shield is recommended when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended. Gloves must be inspected for integrity before each use and disposed of properly after handling.

  • Body Protection: A flame-retardant laboratory coat should be worn and fully buttoned. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or impervious clothing should be used.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

III. Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest eyewash station and safety shower before commencing work.
  • Have appropriate spill containment materials readily accessible.

2. Handling:

  • Dispense the required amount of this compound carefully within the fume hood.
  • Keep the container tightly closed when not in use.
  • Avoid contact with skin and eyes.
  • Keep away from heat, sparks, and open flames as it is a combustible liquid.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.
  • Clean all contaminated surfaces within the fume hood.
  • Properly remove and dispose of contaminated gloves and any other disposable PPE.

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and chemically compatible hazardous waste container.

  • Container Management: Ensure the waste container is sealed and stored in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Professional Disposal: The disposal of this compound must be handled by a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not discharge into the environment.

V. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Verify PPE Availability (Gloves, Goggles, Lab Coat) prep_workspace Prepare Fume Hood (Clean, Uncluttered) prep_ppe->prep_workspace Proceed when ready prep_safety Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep_workspace->prep_safety Proceed when ready handling_dispense Dispense this compound prep_safety->handling_dispense Proceed when ready handling_use Perform Experimental Procedure handling_dispense->handling_use handling_store Store Securely (Tightly Closed Container) handling_use->handling_store If not all is used post_decon Decontaminate Workspace handling_use->post_decon disposal_collect Collect Waste in Labeled Container handling_use->disposal_collect Collect waste during procedure post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe_dispose Dispose of Contaminated PPE post_wash->post_ppe_dispose post_ppe_dispose->disposal_collect Collect used PPE disposal_contact Contact EHS for Pickup disposal_collect->disposal_contact

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.